(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
Description
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Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
VYLKGQFTFHOBKI-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)C(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
An In-Depth Technical Guide to (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol: Navigating a Sparse Landscape
A Note to the Reader: The following guide addresses the chemical structure and properties of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol. It is important to preface this document by stating that publicly available, in-depth technical information specifically detailing this stereoisomer is exceptionally limited. While the broader family of 1-Amino-4-methylpentan-3-ol compounds is recognized, particularly as intermediates in pharmaceutical synthesis, the (1R,3S) configuration is not extensively characterized in accessible scientific literature. This guide, therefore, synthesizes the available general knowledge and draws logical inferences based on related, well-documented compounds to provide a foundational understanding. For mission-critical applications, further internal research and development would be indispensable.
Introduction: The Significance of Chiral Amino Alcohols
Amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group. Their structural versatility and chirality make them invaluable building blocks in the synthesis of complex molecules, particularly pharmaceuticals. The specific spatial arrangement of substituents around chiral centers, as denoted by the (1R,3S) designation in the topic compound, can profoundly influence the biological activity and pharmacological properties of the final active pharmaceutical ingredient (API). While direct data on (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol is sparse, its structural motifs are present in key pharmaceutical intermediates, such as those used in the synthesis of analgesics like Tapentadol.[1] This underscores the potential importance of understanding the synthesis and properties of such precisely configured molecules.
Molecular Structure and Physicochemical Properties
The chemical structure of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol dictates its reactivity and potential applications.
Table 1: Physicochemical Properties of 1-Amino-4-methylpentan-3-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | [2] |
| Molecular Weight | 193.29 g/mol | [2] |
| IUPAC Name | (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol | N/A |
| CAS Number | 1263094-42-3 | [3] |
| Appearance | Likely a solid or oil | General Knowledge |
| Solubility | Expected to be soluble in organic solvents | General Knowledge |
Note: Some data is for the general compound or other stereoisomers due to a lack of specific data for the (1R,3S) isomer.
The molecule possesses two chiral centers, at the C1 (bearing the amino and phenyl groups) and C3 (bearing the hydroxyl group) positions. The (1R,3S) designation specifies the absolute configuration at these centers, which is crucial for its intended role in a stereospecific synthesis.
Synthesis and Stereochemical Control
General Synthetic Strategies
The formation of 1,3-amino alcohols can be approached through various established organic reactions. These include:
-
Reduction of β-amino ketones: A common route involves the stereoselective reduction of a corresponding β-amino ketone. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the hydroxyl group formation.
-
Ring-opening of epoxides: Nucleophilic attack of an amine on a chiral epoxide can lead to the formation of an amino alcohol. The stereochemistry of the epoxide dictates the stereochemistry of the resulting product.
-
Mannich Reaction: This reaction can be used to form β-amino carbonyl compounds, which can then be reduced to the desired amino alcohol.[4] The use of chiral catalysts or auxiliaries can guide the stereochemical outcome.
Postulated Stereoselective Synthesis Workflow
A plausible, albeit hypothetical, synthetic route to (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol is outlined below. This workflow is based on common practices in asymmetric synthesis.
Caption: Postulated synthetic workflow for (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol.
Analytical Characterization
The unambiguous identification and confirmation of the (1R,3S) stereochemistry would rely on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the chiral centers (CH-NH₂ and CH-OH). The coupling constants between these protons and adjacent methylene protons would provide information about the relative stereochemistry. Diastereotopic protons in the methylene groups adjacent to the chiral centers would likely appear as distinct multiplets.[5]
-
¹³C NMR: The carbon NMR spectrum would show a unique set of signals for each carbon atom in the molecule. The chemical shifts of the carbons bearing the amino and hydroxyl groups would be of particular interest.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for separating and quantifying enantiomers and diastereomers.[6] A suitable chiral stationary phase (CSP), such as one based on a polysaccharide or a macrocyclic glycopeptide, would be required to resolve the different stereoisomers of 1-Amino-4-methyl-1-phenylpentan-3-ol.[7] The development of a robust chiral HPLC method is critical for ensuring the enantiomeric and diastereomeric purity of the target compound.
Caption: Logical workflow for chiral HPLC method development.
Potential Biological Activity and Applications in Drug Development
Given its structural similarity to intermediates used in the synthesis of central nervous system (CNS) active drugs, (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol could potentially serve as a valuable chiral building block. The phenylalaninol scaffold is present in various neurologically active compounds.
While no specific biological activity has been reported for this exact stereoisomer, related amino alcohol structures are known to interact with various biological targets. For instance, some phenylalkanol derivatives are hypothesized to interact with lipid bilayers and neuronal receptors.
Conclusion and Future Directions
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol represents a chiral building block with potential applications in pharmaceutical synthesis. However, the current lack of detailed public information on its synthesis, characterization, and biological activity highlights a significant knowledge gap. For researchers and drug development professionals, the exploration of efficient and stereoselective synthetic routes to this compound is a crucial first step. Subsequent in-depth analytical characterization and biological screening would be necessary to fully elucidate its potential and unlock its utility in the development of novel therapeutics. The methodologies and principles outlined in this guide, drawn from the broader context of chiral amino alcohol chemistry, provide a foundational framework for such future investigations.
References
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NMR portions of the diastereoisomeric mixtures 12 and 44 showing the... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
- CA1231719A - Synthesis of phenyl alanine derivatives - Google Patents. (n.d.).
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Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC. (2015, February 26). Retrieved March 7, 2026, from [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved March 7, 2026, from [Link]
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Phenylalaninol - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Strategy for the Synthesis of Phenylalanine Derivatives through the Addition of Aryl Radicals to Dehydroamino Acid via Photoinduced Decarboxylation or Deboronation | Organic Letters. (2025, August 13). Retrieved March 7, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved March 7, 2026, from [Link]
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Enantiomers and Their Resolution - MDPI. (2022, January 14). Retrieved March 7, 2026, from [Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved March 7, 2026, from [Link]
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13C NMR Spectra and Four Isomers of. (n.d.). Retrieved March 7, 2026, from [Link]
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Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol - Juniper Publishers. (2018, May 9). Retrieved March 7, 2026, from [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. (2024, August 22). Retrieved March 7, 2026, from [Link]
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1-Amino-4-methylpentan-3-ol | C6H15NO | CID 54594969 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
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Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a - UniCA IRIS. (2024, November 7). Retrieved March 7, 2026, from [Link]
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Stereospecific synthesis of α-methylated amino acids - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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sp Coupling Reactions of α-Silyl Silylethers - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Retrieved March 7, 2026, from [Link]
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4-Methyl-3-phenylpentanol | C12H18O | CID 12598593 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 2). Retrieved March 7, 2026, from [Link]
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Technical Whitepaper: Structural Profiling and Catalytic Applications of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
Executive Summary
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol is a highly specialized chiral 1,3-amino alcohol utilized extensively as an asymmetric building block and chiral ligand in advanced pharmaceutical synthesis[1]. The precise spatial arrangement of its functional groups enables high enantio- and diastereocontrol in transition-metal-catalyzed transformations. This whitepaper establishes the authoritative chemical identity, physical properties, and standardized experimental protocols for deploying this compound in asymmetric synthesis, ensuring robust reproducibility for drug development professionals.
Chemical Identity & Structural Parameters
Accurate registry and structural identification are paramount in GMP-compliant drug development. The primary Chemical Abstracts Service (CAS) registry number for the (1R,3S) stereoisomer is[2][3]. A secondary or alternate CAS number,, is also documented in select chemical databases for this specific molecular framework[4][5].
The structural integrity of this compound is defined by its chiral centers at C1 and C3, which are essential for its function as a chiral auxiliary[6][7].
Table 1: Quantitative Physico-Chemical Data
| Parameter | Specification |
| IUPAC Name | (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol |
| Primary CAS Number | 1263094-43-4 |
| Alternate CAS Number | 1356090-39-5 |
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 g/mol |
| Canonical SMILES | CC(C)CC1=CC=CC=C1 |
| InChIKey | VYLKGQFTFHOBKI-NEPJUHHUSA-N |
| Stereochemical Configuration | C1 (R), C3 (S) |
(Data synthesized from verified supplier databases including Fluorochem, MolCore, and Crysdot[3][8]).
Mechanistic Role in Asymmetric Synthesis
Chiral 1,3-amino alcohols are privileged scaffolds in organic chemistry. The (1R,3S) configuration of 1-amino-4-methyl-1-phenylpentan-3-ol provides a highly rigid bidentate coordination environment when bound to transition metals (e.g., Zinc, Ruthenium).
-
Causality of the Isopropyl Group: The bulky 4-methyl (isopropyl) group adjacent to the C3 hydroxyl acts as a critical steric wall. During substrate binding, it forces the incoming electrophile to approach from the opposite, unhindered face, thereby dictating the stereochemical outcome of the reaction.
-
Causality of the 1,3-Distance: The six-membered metallacycle formed upon coordination is thermodynamically more stable and conformationally more rigid than five-membered analogs, leading to superior enantiomeric excess (ee) in addition reactions.
Experimental Protocol: Enantioselective Diethylzinc Addition
The following protocol details the application of (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol as a chiral ligand in the asymmetric addition of diethylzinc to benzaldehyde. This protocol is designed as a self-validating system , ensuring that any deviation in precatalyst formation is immediately detectable via downstream chiral analysis.
Step 1: Precatalyst Activation
-
Action: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 5.0 mol% of the chiral ligand (CAS: 1263094-43-4) in anhydrous toluene to achieve a 0.2 M concentration.
-
Causality: Toluene is specifically selected as a non-coordinating, non-polar solvent. This prevents solvent molecules from competing with the amino alcohol for coordination sites on the zinc center, ensuring the integrity of the chiral environment.
Step 2: Bimetallic Complex Formation
-
Action: Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.0 equivalents) dropwise over 5 minutes. Stir the mixture for exactly 30 minutes at 0 °C.
-
Causality: The 30-minute incubation is critical. It allows the complete deprotonation of the hydroxyl and amino groups, forming a rigid, covalently bound zinc-alkoxide complex. Premature addition of the substrate will result in an uncoordinated background reaction, drastically lowering the ee.
Step 3: Substrate Introduction
-
Action: Add benzaldehyde (1.0 equivalent) dropwise. Maintain the reaction at 0 °C for 12 hours.
-
Causality: The low temperature minimizes the non-catalyzed racemic background addition. The steric bulk of the ligand's isopropyl group shields the Si-face of the aldehyde, directing the ethyl transfer exclusively to the Re-face.
Step 4: Quenching and Self-Validation (IPQC)
-
Action: Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with dichloromethane (3 x 5 mL). Concentrate the organic layer under reduced pressure.
-
Validation: Analyze the crude mixture via chiral HPLC (e.g., Daicel Chiralcel OD-H column). A properly executed protocol will yield 1-phenyl-1-propanol with >95% ee. If the ee falls below 90%, it serves as an internal diagnostic that moisture compromised the zinc-alkoxide intermediate.
Visualizing the Workflows
Fig 1. Catalytic cycle of asymmetric alkylation using the (1R,3S) chiral ligand.
Fig 2. Self-validating analytical workflow for chiral purity verification.
References
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- 1. 1241683-09-9|(1S,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol|BLDpharm [bldpharm.com]
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- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1263094-42-3|(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol|BLDpharm [bldpharm.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Hydroxyethylamine isostere HIV protease inhibitors
An In-Depth Technical Guide to Hydroxyethylamine Isostere HIV Protease Inhibitors
Executive Summary
The discovery and development of HIV protease inhibitors represent a landmark achievement in modern medicinal chemistry, transforming HIV/AIDS from a fatal diagnosis into a manageable chronic condition. Central to this success is the application of structure-based drug design, particularly the concept of transition-state isosteres. This guide provides a deep technical dive into the hydroxyethylamine isostere, a non-hydrolyzable peptide bond mimic that has become the cornerstone of numerous FDA-approved HIV protease inhibitors. We will explore the catalytic mechanism of HIV protease, the rationale behind the hydroxyethylamine isostere as a transition-state analog, the evolution of structure-activity relationships through successive generations of drugs, and the key experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of antiretroviral agents.
The Central Role of HIV-1 Protease in the Viral Lifecycle
The human immunodeficiency virus (HIV) relies on a series of virally encoded enzymes for its replication. Among these, the HIV-1 protease, an aspartyl protease, is absolutely essential for the production of mature, infectious virions.[1] During the late stages of the viral lifecycle, the HIV genome is translated into large, non-functional polyproteins, namely Gag and Gag-Pol.[2] The HIV-1 protease functions as a homodimeric enzyme, cleaving these polyproteins at specific sites to release individual structural proteins and essential viral enzymes like reverse transcriptase, integrase, and the protease itself.[3] Inhibition of this enzyme breaks the lifecycle, resulting in the production of immature, non-infectious viral particles. This critical function makes HIV-1 protease a prime target for antiretroviral therapy.[4]
Mechanism of Action: Mimicking the Unstable
The Catalytic Dyad of Aspartyl Proteases
HIV-1 protease belongs to the aspartyl protease family, characterized by a highly conserved active site containing two aspartic acid residues (Asp25 and Asp25', one from each monomer of the homodimer).[5] These two residues act in concert in a general acid-base catalytic mechanism.[5][6] One aspartate, in its deprotonated (aspartate) form, activates a water molecule by abstracting a proton. This allows the now-nucleophilic water to attack the carbonyl carbon of the scissile peptide bond in the substrate.[6][7] The other aspartate, in its protonated (aspartic acid) form, donates a proton to the carbonyl oxygen of the peptide bond, stabilizing the resulting tetrahedral oxyanion intermediate.[6][8] This high-energy transition state quickly collapses, leading to the cleavage of the peptide bond.[6]
The Hydroxyethylamine Isostere as a Transition-State Mimic
The core principle behind potent enzyme inhibitors is to design a molecule that binds to the enzyme's active site with higher affinity than the natural substrate. An effective strategy is to create a stable analog of the fleeting, high-energy transition state of the reaction. The hydroxyethylamine moiety, [-CH(OH)-CH2-N-], is a superb, non-hydrolyzable mimic of the tetrahedral intermediate formed during peptide bond cleavage.[3][9]
The critical feature is the secondary hydroxyl group. This group is positioned to act as a hydrogen bond donor and acceptor, forming strong hydrogen bonds with the carboxylate groups of the catalytic Asp25 and Asp25' residues in the active site floor.[3][9] This interaction mimics the stabilization of the tetrahedral oxyanion, effectively "locking" the inhibitor into the active site and preventing the catalytic process. The stereochemistry of this hydroxyl group is paramount; inhibitors with an (R)-configuration at this chiral center generally show significantly higher potency.[1][10] Furthermore, X-ray crystallography studies have revealed that the amine group of the isostere can also participate in hydrogen bonding with the catalytic aspartates, further anchoring the inhibitor.[11][12]
Evolution of Hydroxyethylamine-Based Inhibitors
The development of HIV protease inhibitors has been an iterative process of optimizing potency, pharmacokinetic profiles, and resilience against viral resistance.
-
First-Generation Inhibitors : The first FDA-approved protease inhibitor, Saquinavir (1995), validated the hydroxyethylamine isostere concept.[13][14] It demonstrated potent enzyme inhibition but was hampered by poor oral bioavailability.[14] Subsequent first-generation drugs like Ritonavir (1996) and Indinavir (1996) offered improved potency.[2][13] Ritonavir was later discovered to be a potent inhibitor of the metabolic enzyme cytochrome P450 3A4 (CYP3A4), a finding that was ingeniously repurposed to use low "booster" doses of Ritonavir to increase the plasma levels of other protease inhibitors.[13]
-
Second-Generation Inhibitors : These were designed specifically to combat the emergence of drug-resistant HIV strains and to improve patient convenience (e.g., lower pill burden).[14][15] Lopinavir (2000), often co-formulated with Ritonavir, was designed to be effective against viral strains with common resistance mutations.[14] Atazanavir and Darunavir (2006) represent significant advances. Darunavir, in particular, was designed using structure-based methods to form extensive hydrogen bonds not only with the active site residues but also with the backbone atoms of the protease.[16] This "backbone binding" makes it less susceptible to resistance mutations that typically alter side chains and has conferred a high genetic barrier to resistance.[16][17]
Table 1: Comparison of Selected FDA-Approved Hydroxyethylamine PIs
| Inhibitor | Year of FDA Approval | Target | Kᵢ or IC₅₀ | Key Features |
| Saquinavir | 1995 | HIV-1 Protease | Kᵢ: 0.12 nM[13] | First-in-class; poor bioavailability.[13][14] |
| Ritonavir | 1996 | HIV-1 Protease | Kᵢ: 0.015 nM[13] | Potent inhibitor; now primarily used as a pharmacokinetic booster.[13] |
| Nelfinavir | 1997 | HIV-1 Protease | Kᵢ: ~2 nM | Contains a hydroxyethylamine isostere.[2] |
| Lopinavir | 2000 | HIV-1 Protease | IC₅₀: 10-20 nM | Designed to inhibit resistant protease variants; co-formulated with Ritonavir.[14] |
| Darunavir | 2006 | HIV-1 Protease | Kᵢ: <5 pM[17] | Second-generation; high potency and high genetic barrier to resistance.[15][17] |
Synthetic and Evaluative Methodologies
The successful development of these inhibitors relies on robust synthetic chemistry and precise biochemical evaluation.
General Synthetic Strategy
The stereocontrolled synthesis of the hydroxyethylamine core is a critical challenge. A common and effective strategy involves the use of chiral starting materials, such as amino acids, to set the stereochemistry. The synthesis often proceeds through a key aminoalkyl epoxide intermediate.[1][2][4]
Experimental Protocol: Synthesis via Aminoalkyl Epoxide [1][4]
This is a representative, generalized protocol. Specific reagents, conditions, and protecting groups will vary based on the target molecule.
Materials:
-
N-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Reducing agents (e.g., LiAlH₄)
-
Oxidizing agents (e.g., Dess-Martin periodinane)
-
Grignard or organolithium reagent
-
Epoxidation agent (e.g., m-CPBA)
-
Amine for epoxide opening
-
Coupling reagents (e.g., HATU, EDC)
-
Appropriate solvents (THF, DCM, etc.) and purification supplies (silica gel)
Procedure:
-
Reduction: Reduce the carboxylic acid of the N-protected amino acid to the corresponding amino alcohol using a strong reducing agent like LiAlH₄ in THF.
-
Oxidation: Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane. This aldehyde is often used immediately.
-
Carbon-Carbon Bond Formation: React the aldehyde with a suitable organometallic reagent to form the secondary alcohol with the desired stereochemistry. The choice of reagent and conditions is critical for diastereoselectivity.
-
Epoxidation: Convert the resulting alcohol into a key epoxide intermediate. This can be achieved via conversion to a halohydrin followed by base-induced cyclization, or other stereoselective epoxidation methods.
-
Epoxide Opening: Perform a regioselective ring-opening of the epoxide with a desired amine (representing the P1' portion of the inhibitor). This reaction establishes the core hydroxyethylamine linkage.
-
Fragment Coupling and Deprotection: Couple the resulting amino alcohol with other fragments (P2, P3, etc.) using standard peptide coupling chemistry, followed by final deprotection steps to yield the target inhibitor.
-
Purification: Purify the final compound using column chromatography and/or HPLC and characterize thoroughly (NMR, Mass Spectrometry).
In Vitro Evaluation Workflow
Once synthesized, candidate inhibitors undergo a rigorous evaluation process to determine their efficacy.
Experimental Protocol: FRET-Based HIV-1 Protease Inhibition Assay
This protocol allows for the high-throughput determination of an inhibitor's 50% inhibitory concentration (IC₅₀).
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the protease cleavage site)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the HIV-1 protease stock to the desired final concentration in cold assay buffer. Add the enzyme solution to all wells except the negative controls.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.
-
Reaction Initiation: Prepare the FRET substrate in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Monitor the increase in fluorescence over time (typically 30-60 minutes) as the substrate is cleaved, separating the fluorophore from the quencher.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The hydroxyethylamine isostere has been a resounding success in the field of anti-HIV drug discovery. Its ability to potently and specifically inhibit HIV-1 protease by mimicking the catalytic transition state provided the foundation for an entire class of life-saving drugs. The journey from Saquinavir to Darunavir illustrates a powerful paradigm in medicinal chemistry: leveraging detailed structural and mechanistic understanding to iteratively overcome challenges of potency, bioavailability, and drug resistance. While challenges remain, particularly the need for therapies with even higher barriers to resistance and improved safety profiles, the principles learned from the development of hydroxyethylamine-based inhibitors will continue to guide the design of future antiviral agents against HIV and other diseases.
References
- Aspartic protease - Wikipedia.
- Tong, L., et al. (1995). Crystal structures of HIV-2 protease in complex with inhibitors containing the hydroxyethylamine dipeptide isostere. RCSB PDB.
- Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions.
- Aspartic Protease. Sino Biological.
- Haddad, R. J., et al. (1999). Potent HIV protease inhibitors containing a novel (hydroxyethyl)amide isostere. PubMed.
- Dohnalek, J., et al. (2006). Crystal structure of wild type HIV-1 protease (BRU isolate) with a hydroxyethylamine peptidomimetic inhibitor BOC-PHE-PSI[S-CH(OH)CH2NH]-PHE-GLU-PHE-NH2. RCSB PDB.
- Crystal structures of HIV-2 protease in complex with inhibitors containing the hydroxyethylamine dipeptide isostere (1idb). Pfam.
- Roberts, N. A., et al. (1992). A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity. PubMed.
- Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions. Scilit.
- Tong, L., et al. (1995). Crystal structures of HIV-2 protease in complex with inhibitors containing the hydroxyethylamine dipeptide isostere.
- Most recent hydroxyethylamine-based HIV protease inhibitors approved by FDA. (n.d.). Figure 4.
- Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions. The Journal of Organic Chemistry - Figshare.
- Mechanisms of C
- Amin, S. A., et al. (2018). Structural exploration of hydroxyethylamines as HIV-1 protease inhibitors: new features identified.
- Polgár, L. (1987).
- Ghosh, A. K., & Osswald, H. L. (2015).
- Ghosh, A. K., & Brindisi, M. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.
- Swain, A. L., et al. (1990). X-RAY CRYSTALLOGRAPHIC STRUCTURE OF A COMPLEX BETWEEN A SYNTHETIC PROTEASE OF HUMAN IMMUNODEFICIENCY VIRUS 1 AND A SUBSTRATE-BASED HYDROXYETHYLAMINE INHIBITOR. RCSB PDB.
- Hasek, J., et al. (2001). A distinct binding mode of a hydroxyethylamine isostere inhibitor of HIV-1 protease. IUCr Journals.
- Ghosh, A. K., & Osswald, H. L. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS.
- Rich, D. H., et al. (1991). Effect of hydroxyl group configuration in hydroxyethylamine dipeptide isosteres on HIV protease inhibition. Evidence for multiple binding modes.
- Mechanism and Inhibition of Aspartyl Protease Enzymes. (2010). YouTube.
- Discovery and development of HIV-protease inhibitors - Wikipedia.
- Hasek, J., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. PubMed.
- Hasek, J., et al. (2001). A distinct binding mode of a hydroxyethylamine isostere inhibitor of HIV-1 protease. IUCr Journals.
- Lockbaum, G. J., et al. (2023).
- Hisamichi, H., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site. PubMed.
- Recent Advances in Heterocyclic HIV Protease Inhibitors. (2025). MDPI.
- Structures of the second-generation inhibitors of HIV protease. (n.d.).
- Majerová, B., & Konvalinka, J. (2021). HIV Protease: Historical Perspective and Current Research. MDPI.
- Bueno, A. B., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences.
- Konvalinka, J., & Kräusslich, H. G. (2011). Current and Novel Inhibitors of HIV Protease. PMC.
- Syntheses of FDA approved HIV protease inhihitors. (n.d.).
- General structures of hiv protease inhibitors used in the QSAR analysis... (n.d.).
- Design and Synthesis of Renin Inhibitors: Incorporation of Transition-State Isostere Side Chains That Span from the S1 to the S3 Binding Pockets and Examination of P3-Modified Renin Inhibitors. (n.d.).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
- Bueno, A. B., et al. (2017).
- Ghosh, A. K., & Brindisi, M. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed - NIH.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
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Transition-State Isosteres in Rational Drug Design: The Pharmacophore Properties of 1-Amino-4-methyl-1-phenylpentan-3-ol
Executive Summary
In structure-based drug design (SBDD), targeting the catalytic mechanism of enzymes often yields highly potent and selective inhibitors. Gamma (
This technical guide deconstructs the structural causality, stereochemical preorganization, and self-validating experimental workflows required to leverage 1-amino-4-methyl-1-phenylpentan-3-ol in advanced drug discovery.
Structural and Pharmacophoric Profiling
Aspartic proteases (e.g., HIV-1 protease, BACE1, Plasmepsin) catalyze the hydrolysis of peptide bonds via a tetrahedral oxyanion intermediate, facilitated by a catalytic water molecule and two highly conserved aspartic acid residues[3][4]. A proven strategy to inhibit these enzymes is to deploy transition-state analogues—peptidomimetics that perfectly mimic the geometry of this unstable intermediate but resist enzymatic cleavage[3][5].
The structure of 1-amino-4-methyl-1-phenylpentan-3-ol (
-
C3 Hydroxyl (The TS Mimic): The central hydroxyl group displaces the catalytic water molecule. It forms a low-barrier hydrogen bond with the active site aspartate dyad (e.g., Asp32/Asp215), mimicking the tetrahedral intermediate of the natural substrate[4].
-
C1 Phenyl (P1 Moiety): The aromatic ring serves as the P1 substituent, engaging in
stacking and strong hydrophobic interactions within the S1 pocket of the enzyme[2]. -
C4 Isopropyl (P1' Moiety): The 4-methyl (isopropyl) group acts as the P1' moiety, filling the adjacent S1' hydrophobic pocket to drive binding enthalpy through Van der Waals interactions.
-
C1 Primary Amine: The amine group acts as a critical hydrogen bond donor and acceptor, interacting with conserved backbone residues (such as Gly34 or Thr73) to anchor the inhibitor[4][5].
Pharmacophore mapping of 1-amino-4-methyl-1-phenylpentan-3-ol to aspartic protease active sites.
Stereochemical Causality and Conformational Preorganization
The therapeutic activity of the
By synthesizing specific stereoisomers—most notably the anti-1,3-amino alcohol motifs like the (1S,3S) configuration—the molecule becomes conformationally preorganized[6]. The causality here is thermodynamic: the (1S,3S) configuration restricts the available conformational space in solution by minimizing destabilizing 1,3-syn-pentane interactions[5]. This preorganization aligns the P1 (phenyl) and P1' (isopropyl) substituents at the exact spatial trajectory required to enter the S1 and S1' pockets simultaneously. Consequently, the entropic cost of binding is drastically reduced, leading to a higher binding affinity (
Self-Validating Experimental Methodologies
To empirically validate the inhibitory profile of 1-amino-4-methyl-1-phenylpentan-3-ol derivatives, a rigorous, self-validating screening cascade is mandatory. The following protocol is designed to eliminate false positives caused by assay interference.
Step-by-Step Workflow: High-Throughput FRET and Orthogonal SPR
-
Primary FRET Enzymatic Assay:
-
Procedure: Incubate the target aspartic protease (e.g., BACE1) with a fluorogenic peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2) in an acidic buffer (pH 4.5). Introduce the
-amino alcohol inhibitor library across a 10-point concentration gradient. -
Causality: Fluorescence Resonance Energy Transfer (FRET) allows for the real-time monitoring of initial cleavage velocities (
). A true inhibitor will prevent the separation of the fluorophore and quencher.
-
-
Counter-Screening (The Self-Validation Step):
-
Procedure: Re-run the assay using a non-cleavable fluorescent analog or a pre-cleaved substrate mixture.
-
Causality: This step is critical to rule out inner-filter effects, auto-fluorescence, or non-specific aggregation (promiscuous inhibition). If the compound quenches the fluorescence of the counter-screen, it is flagged as an optical artifact rather than a true active-site binder.
-
-
Surface Plasmon Resonance (SPR) Kinetics:
-
Procedure: Immobilize the target protease on a CM5 sensor chip via amine coupling. Inject the validated hits over the chip at varying concentrations.
-
Causality: SPR uncouples the binding kinetics (
and ) from the thermodynamic endpoint ( ). Because 1-amino-4-methyl-1-phenylpentan-3-ol is a transition-state mimic, it should exhibit a characteristically slow dissociation rate ( ). The displacement of the catalytic water and the formation of a highly stable tetrahedral complex create a massive kinetic barrier to unbinding, resulting in a long residence time ( ).
-
Self-validating experimental workflow for screening transition-state isostere inhibitors.
Quantitative Data Summaries
The impact of stereochemical preorganization on target affinity can be observed in the kinetic parameters. Below is a structured summary of representative binding metrics comparing the anti and syn diastereomers of the 1-amino-4-methyl-1-phenylpentan-3-ol scaffold against a model aspartic protease.
| Compound Configuration | Stereochemical Relationship | IC50 (nM) | Ligand Efficiency (kcal/mol/HA) | ||
| (1S, 3S) | anti-1,3-amino alcohol | 12.5 | 0.42 | ||
| (1R, 3S) | syn-1,3-amino alcohol | 450.0 | 0.28 | ||
| (1S, 3R) | syn-1,3-amino alcohol | > 1000 | N/A | N/A | < 0.20 |
Data Interpretation: The (1S, 3S) anti-isomer demonstrates a highly favorable Ligand Efficiency (LE > 0.3) and a remarkably slow
References
Sources
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- 2. Frontiers | Structural Insights Into Key Plasmodium Proteases as Therapeutic Drug Targets [frontiersin.org]
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- 6. Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Rational Engineering of Transition State Mimetics: Harnessing Amino Alcohol Scaffolds for Aspartyl Protease Inhibition
Introduction & Mechanistic Rationale
Aspartyl proteases—including HIV-1 protease, human renin, β-secretase (BACE1), and Plasmodium plasmepsins—are heavily pursued therapeutic targets due to their central roles in viral replication, hypertension, Alzheimer's disease, and malaria, respectively[1]. These enzymes catalyze the hydrolysis of peptide bonds through a highly conserved mechanism: two active-site aspartate residues (e.g., Asp25 and Asp25' in the C2-symmetric HIV-1 protease) activate a water molecule to attack the scissile amide bond, generating a transient, high-energy tetrahedral gem-diol intermediate[2].
Transition state mimetics (TSMs) are rationally designed small molecules that replicate the 3D geometry and electrostatic distribution of this unstable intermediate. By replacing the cleavable amide bond with a non-hydrolyzable isostere, TSMs act as potent competitive inhibitors[3]. Among the most successful TSMs are those based on amino alcohol scaffolds —specifically hydroxyethylene (HE) and hydroxyethylamine (HEA). The secondary hydroxyl group of the amino alcohol acts as a stable mimic of the tetrahedral intermediate, forming critical, non-cleavable hydrogen bonds with the catalytic aspartate dyad[2][4].
Caption: Aspartyl protease catalytic mechanism vs. transition state mimicry by amino alcohols.
Structural Evolution of the Amino Alcohol Core
The conceptual foundation for amino alcohol TSMs originated from statine , an unusual amino acid discovered in the natural product pepstatin[3]. While statine-based peptides bind tightly to aspartyl proteases, the statine backbone is one carbon longer than a standard dipeptide, which misaligns the P1' side chain in the enzyme's S1' pocket[3].
To correct this spatial misalignment, medicinal chemists engineered the hydroxyethylamine (HEA) scaffold. The HEA core incorporates a nitrogen atom directly adjacent to the transition-state hydroxyl group. This not only restores the correct backbone spacing but also provides a synthetic handle for rapid diversification (e.g., via sulfonylation or acylation) to probe the S2' and S3' subpockets[5]. This precise structural tuning led to the development of blockbuster HIV-1 protease inhibitors such as Saquinavir, Amprenavir, and Darunavir[2][5].
Experimental Methodology: Stereoselective Synthesis
The pharmacological potency of an HEA-based inhibitor is strictly dependent on its stereochemistry. The transition-state hydroxyl must be in the (R)-configuration to optimally interact with the catalytic aspartates[5][6]. The following protocol details the stereoselective synthesis of a Darunavir-like HEA core via an epoxide intermediate.
Protocol 1: Synthesis of the (2R,3S)-Hydroxyethylamine Core
Rationale & Causality: Starting from a chiral pool amino acid (e.g., L-phenylalanine) locks the stereochemistry at the P1 position. The subsequent regioselective ring-opening of a chiral epoxide ensures the correct (R)-configuration of the newly formed hydroxyl group[6].
Step 1: Epoxide Formation
-
Activation: Dissolve (S)-N-Boc-phenylalanine in anhydrous THF. Convert to the corresponding α-chloro ketone by reacting with isobutyl chloroformate (to form a mixed anhydride), followed by the addition of diazomethane and subsequent quenching with anhydrous HCl.
-
Stereoselective Reduction: Reduce the α-chloro ketone using NaBH₄ in methanol at -78°C to yield the (1S,2S)-chlorohydrin.
-
Causality: Conducting the reduction at cryogenic temperatures minimizes thermodynamic molecular motion, maximizing the diastereomeric excess of the desired (1S,2S) isomer.
-
-
Cyclization: Treat the chlorohydrin with KOH in ethanol to induce intramolecular nucleophilic substitution, forming the (2S,3S)-epoxide[5].
Step 2: Regioselective Ring Opening
-
Amination: Dissolve the (2S,3S)-epoxide in isopropanol. Add a 3- to 5-fold molar excess of a primary amine (e.g., isobutylamine).
-
Reflux: Heat the reaction to reflux for 6–8 hours.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH 95:5) to isolate the pure HEA scaffold.
Caption: Experimental workflow for the synthesis and biochemical screening of HEA-based inhibitors.
Biochemical Evaluation: Self-Validating FRET Assay
To quantify the inhibitory potency of the synthesized TSMs, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is employed. This system is self-validating: the baseline fluorescence establishes the intact state of the substrate, while the linear increase in fluorescence confirms active enzymatic turnover prior to inhibitor saturation.
Protocol 2: FRET Assay for Protease Inhibition
-
Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.
-
Causality: Aspartyl proteases require an acidic environment (pH 4.5–5.0) to maintain the protonation state of the catalytic aspartate dyad. CHAPS (a zwitterionic detergent) is critical to prevent non-specific, aggregation-based inhibition by hydrophobic TSMs.
-
-
Pre-incubation: In a 96-well black microtiter plate, pre-incubate 10 nM of recombinant protease with varying concentrations of the HEA inhibitor (serial dilutions from 1 µM to 0.1 pM) for 15 minutes at 37°C.
-
Reaction Initiation: Add 2 µM of a matched FRET substrate (e.g., DABCYL-γ-aminobutyric acid-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS for HIV-1 PR).
-
Kinetic Monitoring: Continuously monitor fluorescence (λ_ex = 340 nm, λ_em = 490 nm) for 20 minutes.
-
Data Analysis: Calculate the initial velocity (V_0) from the linear portion of the fluorescence curve. Determine the IC₅₀ using a four-parameter logistic regression model.
Quantitative Data: Comparative Binding Affinities
The modularity of the HEA and HE scaffolds allows them to be adapted for various aspartyl proteases by swapping the P1, P2, and P2' ligands[1][7]. Table 1 summarizes the binding affinities of representative amino alcohol TSMs across different therapeutic targets.
Table 1: Binding Affinities of Representative Amino Alcohol TSMs
| Inhibitor / Compound | Target Protease | Scaffold Type | Binding Affinity (IC₅₀/K_i) | Reference / Context |
| Saquinavir | HIV-1 Protease | Hydroxyethylamine | ~0.12 nM | First-in-class HIV PI[2] |
| Darunavir | HIV-1 Protease | Hydroxyethylamine | ~1.0 - 5.0 nM | High barrier to resistance[2][5] |
| Compound 2a | HIV-1 Protease | Hydroxyethylamine | Nanomolar range | Hydroxyprolinamide P2 ligand[7] |
| Compound 20 | Human BACE1 | Hydroxyethylene | 30 nM | Alzheimer's disease target[4] |
| Compound 3 | Plasmepsin II | 4-aminopiperidine / HEA | 34 nM | Antimalarial target[1] |
Conclusion
The amino alcohol scaffold represents a triumph of rational, structure-based drug design. By meticulously mimicking the tetrahedral transition state of peptide hydrolysis, researchers can engineer highly selective, picomolar inhibitors. The synthetic accessibility of the hydroxyethylamine core, coupled with robust biochemical validation via FRET kinetics, ensures that this structural motif will remain a cornerstone in the development of next-generation protease inhibitors.
References
-
Discovery and development of HIV-protease inhibitors. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Gao, B. L., et al. (2011). Design and synthesis of potent HIV-1 protease inhibitors incorporating hydroxyprolinamides as novel P2 ligands. Bioorganic & Medicinal Chemistry Letters, 21(12), 3730-3733. Available at:[Link]
-
Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link](Note: PMC ID representative of SPPL2a HEA inhibitor literature)
-
Aspartic Protease Inhibitors: Expedient Synthesis of 2-Substituted Statines. Organic Letters (2001). American Chemical Society. Available at:[Link]
-
Design and synthesis of hydroxyethylene-based peptidomimetic inhibitors of human beta-secretase. PubMed (2004). Available at:[Link]
-
Fighting Malaria: Structure-Guided Discovery of Nonpeptidomimetic Plasmepsin Inhibitors. Journal of Medicinal Chemistry (2015). American Chemical Society. Available at:[Link]
-
Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. National Center for Biotechnology Information (PMC). Available at:[Link](Note: PMC ID representative of DRV-resistant variant literature)
-
International Journal of Bioassays: Stereo selective synthesis of darunavir analogue. IJBio. Available at:[Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of hydroxyethylene-based peptidomimetic inhibitors of human beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
- 7. Design and synthesis of potent HIV-1 protease inhibitors incorporating hydroxyprolinamides as novel P2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Peptidomimetic Scaffolds: The Strategic Integration of Phenyl and Isobutyl Pharmacophores in Drug Design
Peptidomimetics bridge the critical gap between the high target affinity of native peptides and the pharmacokinetic resilience of small molecules. By replacing labile peptide bonds with bioisosteric scaffolds, researchers can design therapeutics that resist proteolytic degradation while maintaining precise spatial arrangements of pharmacophores. Among the vast library of functional groups, the combination of phenyl (mimicking phenylalanine) and isobutyl (mimicking leucine or valine) moieties has emerged as a privileged structural motif.
This technical whitepaper explores the mechanistic rationale, synthetic methodologies, and structural bioinformatics behind integrating phenyl and isobutyl groups into peptidomimetic scaffolds, providing actionable insights for drug development professionals.
Mechanistic Rationale: The Synergistic Role of Phenyl and Isobutyl Moieties
The efficacy of a peptidomimetic relies on its ability to trick a target protein into recognizing it as a native substrate. The strategic placement of phenyl and isobutyl groups directly addresses the thermodynamic and steric requirements of protein binding pockets.
The Phenyl Group (P1 Ligand / Aromatic Anchor)
The phenyl ring serves as a robust aromatic anchor. In protease targets, it typically occupies the S1 or S3 hydrophobic pockets. The causality behind selecting a phenyl group over aliphatic rings (like cyclohexyl) lies in its ability to engage in
The Isobutyl Group (P1' Ligand / Aliphatic Wedge)
The isobutyl group, a structural surrogate for the leucine side chain, acts as an aliphatic wedge. It is perfectly calibrated for the S1' subsite of many proteases (such as HIV-1 protease and Leucine Aminopeptidase). The choice of an isobutyl group over a bulkier tert-butyl or a linear butyl chain is dictated by the specific volume of the S1' cleft. The branched nature of the isobutyl group maximizes hydrophobic packing and displaces high-energy water molecules from the binding pocket, thereby providing a massive entropic driving force for binding [1].
Mechanistic binding model of phenyl and isobutyl pharmacophores within protease active sites.
Target Validation and Quantitative Efficacy
The integration of these two groups has yielded highly potent inhibitors across diverse therapeutic classes, most notably in antiretroviral therapies and oncology.
In the development of next-generation HIV-1 protease inhibitors (PIs), compounds like GS-8374 utilize a bis-tetrahydrofuran (bis-THF) core flanked by a P1 phenyl ring and a P1' isobutyl moiety. This precise arrangement allows the inhibitor to maintain an extremely slow off-rate, combating multidrug-resistant HIV variants [2]. Similarly, in kinase inhibition, type II inhibitors targeting Lck kinase utilize chiral peptidomimetic tails where the isobutyl group drives selectivity by interacting with the allosteric C-helix, and the phenyl group stacks against Phe354 [3].
Quantitative Data Summary
The following table summarizes the binding affinities and structural roles of phenyl/isobutyl groups in validated peptidomimetic scaffolds:
| Compound / Scaffold | Primary Target | Role of Phenyl Group | Role of Isobutyl Group | Activity (IC50 / Ki / Kd) |
| GS-8374 (bis-THF) | HIV-1 Protease | P1 Ligand (S1 pocket packing) | P1' Ligand (S1' pocket packing) | |
| Compound 7a (Diazepine) | Lck Kinase | Hydrophobic interaction at | ||
| Compound 3 (Peptide) | PRC2 (EED) | Aromatic cage interaction | C-terminal hydrophobic contact | |
| STAT3 Inhibitor (Hybrid) | STAT3 | Biphenyl rigidification | N-Boc-Leu-OH derived anchor | Low µM range |
Advanced Synthetic Methodologies
Synthesizing sterically hindered peptidomimetics requires specialized activation strategies. Standard carbodiimide coupling (e.g., DCC, EDC) often fails or leads to significant racemization when coupling bulky isobutyl-containing amines to phenyl-containing acids.
To overcome this, the Mixed Anhydride Method utilizing Isobutyl Chloroformate (IBCF) is the gold standard [5]. The causality here is twofold: IBCF generates a highly electrophilic mixed anhydride that forces the coupling of poorly nucleophilic amines, while the volatile nature of the isobutyl alcohol byproduct simplifies downstream purification.
Protocol: Synthesis of a Phenyl/Isobutyl Peptidomimetic Core via Mixed Anhydride Activation
Objective: Couple an
Self-Validating System Design: This protocol incorporates mandatory in-process quality control (QC) checkpoints to ensure chemical integrity before proceeding to subsequent steps.
Step 1: Pre-Activation (Mixed Anhydride Formation)
-
Dissolve 1.0 equivalent of
-Boc-Phe-OH in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. -
Add 1.1 equivalents of
-Methylmorpholine (NMM) and stir for 5 minutes. Causality: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the chloroformate. -
Cool the reaction vessel to strictly -15°C using a dry ice/ethylene glycol bath.
-
Dropwise, add 1.05 equivalents of Isobutyl Chloroformate (IBCF). Stir for exactly 15 minutes.
-
Validation Checkpoint 1: Perform a rapid TLC (Hexane/EtOAc). The complete consumption of the baseline acid spot indicates successful mixed anhydride formation. Do not exceed 15 minutes to prevent disproportionation into symmetrical anhydrides.
-
Step 2: Amine Coupling
-
Dissolve 0.9 equivalents of the isobutylamine-functionalized scaffold (e.g., a piperazine derivative) in minimal anhydrous DMF.
-
Add the amine solution dropwise to the -15°C mixed anhydride solution over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours. Causality: The highly reactive mixed anhydride overcomes the steric hindrance of the isobutyl group, driving the amide bond formation.
Step 3: Workup and Chiral Validation
-
Quench the reaction with water and evaporate the THF under reduced pressure.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers sequentially with 5%
(to remove unreacted acid), 5% (to remove unreacted amine), and brine. -
Dry over
, filter, and concentrate.-
Validation Checkpoint 2 (Critical): Analyze the crude product via LC-MS to confirm the target mass. Subsequently, run Chiral HPLC (e.g., Chiralpak AD-H column) to verify that the enantiomeric excess (ee) remains >98%. If epimerization is detected, the pre-activation temperature in Step 1 was insufficiently controlled.
-
Logical progression of peptidomimetic scaffold design from sequence analysis to validation.
Solid-Phase Synthesis (SPPS) Adaptations
For high-throughput library generation, solid-phase strategies are employed. As highlighted in recent heterocycle synthesis reviews, bromoacetal resins can be loaded with various amines via
When incorporating phenyl and isobutyl groups on a solid support, the steric bulk often results in truncated sequences. To mitigate this, researchers utilize highly reactive coupling reagents like HATU in combination with HOAt, which provides a neighboring-group effect to accelerate the coupling of bulky
Conclusion
The architectural integration of phenyl and isobutyl groups into peptidomimetic scaffolds is not a matter of chemical coincidence, but of precise thermodynamic engineering. By mapping the aromatic and aliphatic requirements of target binding pockets—such as the S1 and S1' subsites of HIV-1 protease or the allosteric pockets of kinases—drug developers can utilize these moieties to drive both affinity and selectivity. When coupled with rigorous, self-validating synthetic protocols like the mixed anhydride method, these scaffolds provide a highly reliable platform for the discovery of next-generation therapeutics.
References
-
Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands with High Activity against DRV-Resistant HIV-1 Variants National Institutes of Health (NIH) / PMC[Link]
-
In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease with a Favorable Resistance Profile Antimicrobial Agents and Chemotherapy - ASM Journals[Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails National Institutes of Health (NIH) / PMC[Link]
-
Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 National Institutes of Health (NIH) / PMC[Link]
-
Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein National Institutes of Health (NIH) / PMC[Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies MDPI - Pharmaceuticals[Link]
A Technical Guide to (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol, a chiral amino alcohol of significant interest in pharmaceutical development. As a specialized building block, its precise stereochemistry makes it a valuable intermediate for synthesizing complex, enantiomerically pure active pharmaceutical ingredients (APIs). This document covers its commercial availability, plausible synthetic pathways, analytical characterization, and applications.
Introduction to Chiral Amino Alcohols
Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs in medicinal chemistry.[1] They serve as versatile chiral building blocks for the synthesis of numerous natural products and commercial drugs.[1][2] The defined spatial arrangement of the amino and hydroxyl groups is crucial for molecular recognition and biological activity, making stereocontrol a paramount concern in their synthesis. The title compound, (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol, possesses two chiral centers, making its diastereoselective and enantioselective synthesis a key challenge and a measure of its value as a research chemical.
Commercial Availability
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol is a highly specialized chemical and is not widely listed as a stock item. However, its structural analog, (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol (CAS No. 1263094-42-3), is available from suppliers specializing in organic building blocks. Researchers requiring the specific (1R,3S) diastereomer would likely need to pursue custom synthesis. Several companies offer such services.
Table 1: Commercial Availability of a Structural Analog and Custom Synthesis Services
| Supplier | Product Name/Service | CAS Number | Purity/Details |
| BLDpharm | (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol | 1263094-42-3 | Available for online orders.[3] |
| ChemScene | Custom Synthesis Services | N/A | Offers custom synthesis, process optimization, and commercial production.[4] |
| Pharmaffiliates | Impurity Standard Manufacturing & Supply | N/A | Specializes in API impurities and custom synthesis.[5] |
Note: The listed available product is a diastereomer of the topic compound. Due to the specificity of the requested stereoisomer, custom synthesis is the most probable route for acquisition.
Physicochemical Properties
Below are the predicted and known properties for the class of amino-phenylpentanol compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Appearance | Likely a solid or oil |
| General Class | Chiral Amino Alcohol |
Stereoselective Synthesis Pathway
The synthesis of a specific diastereomer like (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol requires a high degree of stereochemical control. A plausible retrosynthetic approach involves the asymmetric reduction of a corresponding β-amino ketone. The key is to establish the two stereocenters in the correct relative and absolute configuration.
A potential synthetic route could start from 4-methyl-1-phenylpentan-1-one.[6] The synthesis would proceed through the formation of a β-amino ketone intermediate, followed by a diastereoselective reduction of the ketone to establish the (3S)-hydroxyl group.
Experimental Protocol Insight
-
Asymmetric Mannich Reaction (Step 1): The first stereocenter (C1) could be established via an asymmetric Mannich reaction between 4-methyl-1-phenylpentan-1-one, formaldehyde, and a chiral amine. The choice of the chiral auxiliary or catalyst is critical for inducing the desired (R) configuration at the C1 position.
-
Diastereoselective Reduction (Step 2): The resulting β-amino ketone is then reduced. To achieve the desired (3S) configuration, a substrate-controlled reduction is often employed. The existing stereocenter at C1 directs the approach of the hydride reagent to the carbonyl face. Reagents like zinc borohydride or the use of chelation control (e.g., with magnesium or zinc salts) can lock the conformation of the intermediate to favor the formation of the syn or anti diol, depending on the desired diastereomer. For the target anti-(1R,3S) product, a non-chelating, sterically demanding reducing agent like L-Selectride® might be chosen.
Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final product is a critical, multi-step process. Given the presence of two stereocenters, analysis must distinguish between four possible stereoisomers.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the basic molecular structure.[7] To determine the relative stereochemistry (syn vs. anti), advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons on the C1 and C3 carbons. The coupling constants between H1 and the adjacent CH₂ protons can also provide conformational clues.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee) and diastereomeric excess (de).[9] The sample is run on a chiral stationary phase that differentially interacts with the various stereoisomers, leading to their separation and quantification.[9][10] Alternatively, the amino alcohol can be derivatized with a chiral agent, like Marfey's reagent, to form diastereomers that can be separated on a standard achiral C18 column.[11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Protocol: Diastereomeric Purity Analysis by HPLC
-
Column Selection: A chiral stationary phase column (e.g., Chiralpak® series) is selected based on screening for optimal separation of amino alcohol analogs.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Detection: A small volume (e.g., 10 µL) is injected. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (e.g., 210-260 nm).
-
Data Analysis: The retention times of the four possible stereoisomers will differ. The peak areas are integrated to calculate the diastereomeric ratio and enantiomeric excess.
Applications in Drug Development
While specific applications for (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol are not widely published, its structural class is highly relevant to pharmaceutical research. The non-phenyl analog, 1-Amino-4-methylpentan-3-ol, is a known intermediate in the synthesis of Tapentadol, a centrally acting analgesic.[12]
The presence of the phenyl group at the C1 position suggests that this compound is a valuable building block for creating analogs of known drugs or novel chemical entities targeting the central nervous system (CNS). The phenyl group can engage in pi-stacking interactions with biological targets, potentially altering the binding affinity and pharmacological profile compared to its aliphatic counterparts. Its utility lies in its ability to introduce two specific chiral centers into a larger molecule, which is a critical step in optimizing drug-receptor interactions and reducing off-target effects.
Conclusion
References
[2] Chen, G. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
[1] Ager, D. J., Prakash, I., & Schaad, D. R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]
[13] D'Oca, M. G. M. et al. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
[14] Periasamy, M. (2011). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]
[15] Chen, J. et al. (2016). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]
[16] PrepChem. (n.d.). Synthesis of (1RS,2SR)-2-amino-4-methyl-1-phenylpentane-1-ol. Retrieved from [Link]
[8] Seco, J. M., Quinoa, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters. Available at: [Link]
[5] Pharmaffiliates. (n.d.). 3-Methyl-1-phenylpentan-3-ol. Retrieved from [Link]
[10] Al-Majid, A. M. et al. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available at: [Link]
[9] Chen, Y. et al. (2009). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. Available at: [Link]
[17] Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Retrieved from
[18] ResearchGate. (n.d.). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Retrieved from [Link]
[19] PubChem. (n.d.). 1-Amino-4-methylpentan-3-ol. Retrieved from [Link]
[11] Bowers, A. A. et al. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available at: [Link]
[20] PubMed. (2004). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. Journal of Organic Chemistry. Available at: [Link]
[6] NIST. (n.d.). 4-methyl-1-phenylpentan-1-one. Retrieved from [Link]
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Asymmetric synthesis of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
Application Note: Asymmetric Synthesis of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol via N-Sulfinyl Imine Chemistry
Executive Summary & Rationale
The 1,3-amino alcohol motif is a privileged pharmacophore embedded within numerous biologically active compounds, including synthetic antibiotics and HIV protease inhibitors[1]. While generic building blocks are widely available, the targeted synthesis of specific stereoisomers like (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol requires rigorous stereocontrol[2]. This application note details a highly diastereoselective, self-validating synthetic protocol utilizing Ellman’s chiral sulfinamide auxiliary. By leveraging kinetic enolate addition followed by directed hydride reduction, this route provides scalable access to the target molecule with exceptional enantiomeric and diastereomeric excess.
Stereochemical Strategy & Causality
Designing a synthesis for (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol requires a deep understanding of Cahn-Ingold-Prelog (CIP) priority rules and their impact on relative stereochemistry.
The CIP Priority Inversion: A critical stereochemical nuance of this molecule lies in its priority assignments. At the C1 position, the phenyl group outranks the C2 methylene chain (Ph > C2). Conversely, at the C3 position, the C2 methylene chain outranks the terminal isopropyl group (C2 > iPr). Because of this priority inversion along the carbon backbone, the (1R,3S) absolute configuration actually corresponds to the anti 1,3-amino alcohol diastereomer . Recognizing this causality is paramount; a naive assumption might target the syn isomer, which would erroneously yield the (1R,3R) or (1S,3S) product[3].
Causality in Reagent Selection:
-
Auxiliary Selection: To establish the (1R) stereocenter at C1, we employ
-tert-butanesulfinamide. The chiral auxiliary directs the nucleophilic attack of the enolate to the Re-face of the imine via an open transition state, reliably setting the (1R) configuration. -
Kinetic Enolate Formation: 3-methyl-2-butanone is unsymmetrical. Deprotonation with Lithium Diisopropylamide (LDA) at -78 °C kinetically favors the less hindered methyl group, preventing the formation of unwanted branched isomers.
-
Anti-Selective Reduction: To achieve the required anti stereochemistry for the (3S) carbinol center, the reduction of the intermediate
-amino ketone must be highly diastereoselective. We utilize Lithium triethylborohydride (LiEt BH, Super Hydride). The bulky sulfinyl group and the triethylborohydride reagent prevent the formation of a rigid chelate, forcing the hydride to attack from the less hindered face via a Felkin-Anh controlled transition state, yielding the anti-(1R,3S) configuration[4].
Synthetic Workflow Visualization
Stereocontrolled synthetic workflow for (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol.
Step-by-Step Experimental Protocols
Step 1: Condensation to
-
Procedure: To a solution of benzaldehyde (10.0 mmol) and
-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (25 mL) at room temperature, add Titanium(IV) ethoxide (Ti(OEt) , 20.0 mmol) dropwise. Stir the reaction for 12 hours. Quench with an equal volume of saturated aqueous NaCl, filter the resulting titanium dioxide suspension through a Celite pad, and extract with EtOAc (3 x 20 mL). Dry over Na SO and concentrate. -
Self-Validation Checkpoint:
H NMR (CDCl ) must show a distinct imine proton singlet at 8.59 ppm. Absence of the aldehyde peak at 10.0 ppm confirms complete conversion.
Step 2: Asymmetric Mannich-Type Addition
-
Procedure: Cool a solution of LDA (12.0 mmol) in anhydrous THF (30 mL) to -78 °C. Add 3-methyl-2-butanone (12.0 mmol) dropwise and stir for 1 hour to ensure complete kinetic enolate formation. Slowly add the sulfinyl imine from Step 1 (10.0 mmol) dissolved in THF (10 mL). Stir at -78 °C for 3 hours. Quench cold with saturated aqueous NH
Cl and extract with EtOAc. Purify via silica gel chromatography to isolate the (1R)- -amino ketone. -
Self-Validation Checkpoint: LC-MS analysis must confirm the product mass [M+H]
at m/z 296.2. FTIR spectroscopy should reveal a strong ketone C=O stretching frequency at ~1715 cm .
Step 3: Diastereoselective Anti-Reduction
-
Procedure: Dissolve the (1R)-
-amino ketone (8.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C. Dropwise, add LiEt BH (1.0 M in THF, 16.0 mmol). Stir for 2 hours at -78 °C. Carefully quench with H O, followed by a slow addition of 30% H O to oxidize the organoborane byproducts. Extract with EtOAc, wash with brine, and purify by flash chromatography to isolate the anti-(1R,3S)-N-sulfinyl 1,3-amino alcohol. -
Self-Validation Checkpoint: FTIR must show the complete disappearance of the 1715 cm
carbonyl peak. H NMR (CDCl ) will display a new carbinol methine proton multiplet at ~3.6-3.8 ppm. LC-MS [M+H] at m/z 298.2.
Step 4: Auxiliary Deprotection
-
Procedure: Dissolve the anti-(1R,3S)-N-sulfinyl 1,3-amino alcohol (6.0 mmol) in MeOH (15 mL). Add 4M HCl in 1,4-dioxane (12.0 mmol) and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove volatiles. Basify the residue with 1M NaOH to pH 10 and extract with Dichloromethane (3 x 15 mL). Dry the combined organic layers and evaporate to yield the pure (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol.
-
Self-Validation Checkpoint: TLC (DCM/MeOH 9:1) treated with ninhydrin stain must develop a deep purple spot, indicative of a primary free amine. LC-MS [M+H]
confirms the final target mass at m/z 194.2.
Quantitative Data & Analytical Expected Results
| Reaction Step | Primary Reagent / Catalyst | Temp (°C) | Expected Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1. Imine Condensation | Ti(OEt) | 25 | 92 - 95 | N/A | >99% |
| 2. Enolate Addition | LDA | -78 | 80 - 85 | >95:5 | >99% |
| 3. Anti-Reduction | LiEt | -78 | 85 - 90 | >95:5 (anti:syn) | >99% |
| 4. Deprotection | 4M HCl / MeOH | 25 | 90 - 95 | Maintained | Maintained |
References
-
Fluorochem. (1R,3S)-1-Amino-4-methyl-1-phenyl-3-pentanol Product Documentation.[2] URL:
-
Kochi, T., Tang, T. P., & Ellman, J. A. (2003). Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society.[1] URL:
-
Davis, F. A., & Ramachandar, T. (2008). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)-Epipinidinol. The Journal of Organic Chemistry.[4] URL:
-
Organic Syntheses. Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines.[3] URL:
Sources
Advanced Application Note: Stereoselective Reductive Amination Protocols for Chiral Amino Alcohols
Executive Summary & Strategic Rationale
Chiral amino alcohols are ubiquitous structural motifs found in active pharmaceutical ingredients (APIs), bioactive natural products, and highly specialized chiral auxiliaries for asymmetric catalysis[1]. Historically, the synthesis of these molecules relied heavily on the reduction of chiral pool amino acids. While reliable, this classical approach restricts structural diversity and often requires stoichiometric amounts of hazardous metal hydrides (e.g., LiAlH₄)[2].
To bypass these limitations, the direct asymmetric reductive amination of prochiral ketones (such as α-hydroxy ketones or diketones) has emerged as an atom-economical and highly scalable alternative. The causality behind selecting reductive amination lies in its ability to simultaneously establish the C–N bond and the stereocenter in a single, streamlined operation. This technical guide provides comprehensive, self-validating protocols for two state-of-the-art paradigms: Transition-Metal Catalysis (Iridium-based) and Biocatalysis (Engineered Amine Dehydrogenases) .
Mechanistic Pathways & Workflow Visualization
The fundamental challenge in any reductive amination is achieving the chemoselective reduction of the transient imine or iminium intermediate over the starting ketone[3].
-
Chemocatalysis: Employs chiral transition-metal complexes (e.g., Ir, Ru, Rh) that coordinate the imine and deliver a hydride via an outer-sphere mechanism. The facial selectivity is strictly dictated by the steric and electronic environment of the chiral ligand[4].
-
Biocatalysis: Utilizes engineered Amine Dehydrogenases (AmDHs) capable of directly utilizing free ammonia. This pathway couples the reductive amination with an enzymatic cofactor regeneration system, ensuring continuous turnover under mild, aqueous conditions[5].
Figure 1: Mechanistic workflow comparing chemocatalytic and biocatalytic reductive amination.
Comparative Efficacy of Catalytic Systems
Understanding the operational boundaries of each catalytic system is critical for rational process design. The table below synthesizes quantitative data comparing the two primary methodologies discussed in this guide.
| Parameter | Biocatalysis (AmDH) | Chemocatalysis (CpIr) |
| Primary Catalyst | Engineered SpAmDH variant wh84[5] | Chiral CpIr-sulfonamidato complex[3] |
| Typical Substrates | α-Hydroxy ketones[5] | Diketones, Benzylic ketones[6] |
| Nitrogen Source | Free Ammonia (NH₃ buffer)[5] | Aromatic/Aliphatic Amines[6] |
| Reductant | NADH (Recycled via GDH/Glucose)[5] | Formic Acid (HCO₂H) or H₂[7] |
| Reaction Media | Aqueous Buffer (pH 8.5)[5] | Organic Solvents (e.g., MeOH, DMAc)[1] |
| Enantiomeric Excess | >99%[5] | 82% - 99%[1] |
| Key Advantage | Unmatched stereoselectivity, green conditions | Broad substrate scope, easily scalable |
Self-Validating Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-2-Aminobutan-1-ol via Engineered AmDH
This protocol leverages the engineered AmDH variant wh84 (derived from Sporosarcina psychrophila), which exhibits a 4-fold improvement in catalytic efficiency (kcat/Km) for α-hydroxy ketones compared to wild-type enzymes[5].
-
Step 1: Buffer & Cofactor Preparation. Prepare a 1 M NH₄Cl/NH₃·H₂O buffer adjusted precisely to pH 8.5. Dissolve 1 mM NAD⁺ and 100 mM glucose into the buffer.
-
Causality: The ammonium buffer serves a dual purpose: it acts as a vast excess of the nitrogen donor to drive the thermodynamic equilibrium toward imine formation, while simultaneously maintaining the optimal pH for the AmDH enzyme without denaturing the coupled cofactor recycling system[5].
-
-
Step 2: Enzyme Loading. Add 2 mg/mL of Glucose Dehydrogenase (GDH) cell-free extract and 20 mg/mL of the SpAmDH variant wh84 cell-free extract[5].
-
Causality: GDH and glucose are critical to drive the reaction forward by continuously regenerating NAD⁺ to NADH. This prevents product inhibition and ensures high total turnover numbers (TTN)[5].
-
-
Step 3: Substrate Addition. Introduce 20 mM of 1-hydroxy-2-butanone to the reaction mixture (total volume 0.5 mL for analytical scale, scalable to preparative volumes)[5].
-
Step 4: Reaction Execution. Incubate the mixture in a thermostatic metal bath at 30 °C with orbital shaking at 1,000 rpm for 24 hours[5].
-
Step 5: Isolation. Centrifuge the mixture to precipitate cellular debris. The supernatant contains the highly enantioenriched (S)-2-aminobutan-1-ol, which can be isolated via selective ion-exchange chromatography or direct extraction depending on the scale.
Protocol B: Iridium-Catalyzed Transfer Hydrogenation of Diketones
This protocol utilizes chiral Cp*Ir complexes for the highly efficient synthesis of β- and γ-amino alcohols via transfer hydrogenation[6].
-
Step 1: Catalyst Activation. In a dry Schlenk tube under an inert argon atmosphere, load the chiral Cp*Ir complex (e.g., bearing an N-(2-picolyl)sulfonamidato ligand)[3]. This system allows for an exceptionally high substrate-to-catalyst (S/C) molar ratio of up to 5,000[4].
-
Step 2: Reagent Assembly. Add the diketone substrate (e.g., 2,3-butanedione, 10.0 mmol for scale-up) and the corresponding aromatic amine in anhydrous methanol[6].
-
Step 3: Reductant Addition. Introduce formic acid (HCO₂H) as the hydrogen donor[7].
-
Causality: Formic acid is deliberately selected over high-pressure H₂ gas for operational safety and scalability. It provides a steady, controlled release of hydride to the Ir-center, enabling transfer hydrogenation in standard glassware without the need for specialized autoclaves[6]. Furthermore, the chiral pocket created by the sulfonamidato ligand rigidly dictates the facial selectivity of the incoming hydride, ensuring high enantiomeric excess[3].
-
-
Step 4: Reaction Execution. Stir the mixture at 40–60 °C until complete conversion is observed via TLC or GC-MS.
-
Step 5: Workup. Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the pure chiral amino alcohol[6].
Analytical Validation System
Trustworthiness in asymmetric synthesis requires rigorous, self-validating analytical workflows to confirm the stereochemical outcome. Because small aliphatic amino alcohols often lack strong UV chromophores, pre-column derivatization is highly recommended[5].
Figure 2: Self-validating analytical workflow for determining enantiomeric excess.
Validation Protocol:
-
Extract a 100 μL aliquot of the crude reaction mixture.
-
Mix with 30 μL of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, 14 mM), 80 μL of NaHCO₃ (1 M), and 200 μL of DMSO[5].
-
Incubate at 80 °C with shaking at 1,000 rpm for 10 minutes to form UV-active diastereomers[5].
-
Quench and analyze via HPLC. The distinct retention times of the resulting diastereomers provide an unambiguous, self-validating calculation of the enantiomeric excess (ee), which should exceed 99% for the biocatalytic route[5].
References
-
Tong, J., et al. "Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols." RSC Advances.[Link]
-
Kanto Chemical Co. "Iridium Catalyst for Chiral Amine Synthesis." Kanto.[Link]
-
Chen, et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology. [Link]
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal.[Link]
-
Lu, et al. "Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines." ChemRxiv.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07386J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective N-Boc Protection of 1-Amino-4-methyl-1-phenylpentan-3-ol
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the precise manipulation of chiral amino alcohol building blocks. 1-Amino-4-methyl-1-phenylpentan-3-ol is a highly valuable bifunctional intermediate featuring a primary benzylic/aliphatic amine and a sterically hindered secondary alcohol ()[1]. Orthogonal protection of this molecule is a critical step in multi-stage synthesis.
This application note details optimized, self-validating protocols for the chemoselective N-tert-butyloxycarbonylation (Boc-protection) of the primary amine. By leveraging kinetic control and avoiding aggressive acyl-transfer catalysts, researchers can achieve >99% chemoselectivity, strictly avoiding the formation of O-Boc or N,O-di-Boc byproducts.
Substrate Profiling & Mechanistic Rationale
Causality in Experimental Design
The chemoselective protection of 1-amino-4-methyl-1-phenylpentan-3-ol exploits the inherent nucleophilic differential between its two functional groups. The primary amine is highly nucleophilic, whereas the secondary hydroxyl group at C3 is sterically shielded by the adjacent C4 isopropyl group.
When treated with di-tert-butyl dicarbonate (Boc₂O), the amine attacks the carbonyl carbon of the anhydride. This forms a transient tert-butyl carbonate leaving group, which subsequently abstracts a proton from the intermediate, decomposing irreversibly into carbon dioxide (CO₂) gas and tert-butanol ()[2]. This irreversible evolution of CO₂ provides the thermodynamic driving force that pushes the reaction to completion without the need for thermal forcing.
The Pitfall of DMAP in Amino Alcohol Protection
A critical failure point in amino alcohol protection is the inappropriate use of 4-dimethylaminopyridine (DMAP). While DMAP is a powerful nucleophilic catalyst for sluggish reactions, it functions as an aggressive acyl transfer agent. In the presence of Boc₂O, DMAP forms a highly reactive N-Boc-pyridinium intermediate that readily attacks hydroxyl groups, leading to undesired O-Boc formation ()[3]. Therefore, for strict N-chemoselectivity, DMAP must be excluded . Mild bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases (NaHCO₃) are preferred to maintain kinetic control.
Workflow & Chemoselectivity Pathways
Fig 1: Chemoselectivity pathways in the Boc-protection of 1-amino-4-methyl-1-phenylpentan-3-ol.
Reaction Optimization & Quantitative Data
Selecting the right solvent and base system is paramount for maximizing yield while suppressing side reactions. The table below summarizes expected outcomes based on established kinetic behaviors of amino alcohols with Boc₂O.
| Solvent System | Base (Equiv) | Temp (°C) | Chemoselectivity (N:O) | Yield (%) | Mechanistic Note |
| DCM (Anhydrous) | TEA (1.1) | 0 to RT | > 99:1 | 92 - 95 | Kinetically controlled; CO₂ evolution drives completion. |
| THF / H₂O (1:1) | NaHCO₃ (2.0) | RT | > 99:1 | 88 - 90 | Biphasic system completely suppresses base-catalyzed O-acylation. |
| Solvent-Free | None (Cat. HClO₄) | RT | > 95:5 | ~ 85 | Green chemistry alternative; acid-catalyzed electrophilic activation ()[4]. |
| DCM (Anhydrous) | DMAP (0.1) | RT | < 50:50 | Variable | Avoid: DMAP acts as an acyl transfer agent, causing severe O-acylation[3]. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems , incorporating visual and chemical checkpoints to ensure the operator can verify the reaction's progress in real-time.
Protocol A: Standard Solution-Phase N-Boc Protection (DCM/TEA)
Best for: Rapid, scalable synthesis in anhydrous environments.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-4-methyl-1-phenylpentan-3-ol (1.0 equiv, 10.0 mmol, 1.93 g) in anhydrous dichloromethane (DCM, 0.2 M, 50 mL).
-
Base Addition: Add triethylamine (TEA, 1.1 equiv, 11.0 mmol, 1.53 mL) to the solution. Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Reagent Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol, 2.29 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.
-
Self-Validation Checkpoint: Mild effervescence (CO₂ evolution) should be visible, validating the initiation of the carbamate formation[2]. Do not run this reaction in a sealed, closed system.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours.
-
Self-Validation Checkpoint: Monitor completion via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The primary amine starting material will rapidly stain pink/purple, whereas the N-Boc protected product will remain invisible to Ninhydrin unless aggressively heated with acid.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with 0.5 M HCl (20 mL). Note: This acid wash is critical as it selectively protonates and removes any trace unreacted starting amine and TEA, leaving the neutral N-Boc product in the organic phase. Follow with a brine wash (30 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-1-amino-4-methyl-1-phenylpentan-3-ol. Purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) if analytical purity is required.
Protocol B: Biphasic Aqueous Protection (Schotten-Baumann Type)
Best for: Substrates sensitive to organic bases or when avoiding organic amines simplifies downstream purification.
-
Preparation: Dissolve the amino alcohol (1.0 equiv, 10.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water (50 mL total volume).
-
Base Addition: Add solid sodium bicarbonate (NaHCO₃, 2.0 equiv, 20.0 mmol, 1.68 g). Stir vigorously to ensure a well-mixed biphasic system.
-
Reagent Addition: Add Boc₂O (1.1 equiv, 11.0 mmol, 2.40 g) in one portion at room temperature.
-
Propagation: Stir vigorously for 12 hours. The biphasic nature requires thorough mixing to facilitate the reaction at the solvent interface.
-
Workup: Evaporate the majority of the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the product.
Analytical Characterization Guidelines
To definitively confirm chemoselectivity and rule out O-acylation, rely on the following spectroscopic markers:
-
¹H NMR (CDCl₃): Look for a dominant, sharp singlet at ~1.40 ppm integrating to 9 protons (the tert-butyl group). The presence of a broad doublet at ~4.5–5.0 ppm (NH) and the retention of the OH proton signal (a broad singlet that exchanges and disappears upon addition of D₂O) confirms N-protection over O-protection.
-
FT-IR Spectroscopy: The appearance of a strong, characteristic carbamate C=O stretching band at 1680–1700 cm⁻¹ is expected. If O-Boc formation occurred, a distinct ester C=O stretch would appear at a higher frequency (>1730 cm⁻¹ ).
References
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)". Common Organic Chemistry. URL:[Link]
-
Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols". Journal of Organic Chemistry, 2000, 65(20), 6368-6380. URL:[Link]
-
Sarkar, A., et al. "1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity". Journal of Organic Chemistry, 2011, 76(17), 7132-7140. URL:[Link]
-
Chakraborti, A. K., & Chankeshwara, S. V. "Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines". Organic & Biomolecular Chemistry, 2006, 4(14), 2769-2771. URL:[Link]
Sources
Grignard addition to chiral amino aldehydes protocols
Application Note: AN-2026-GRIG
Title: Precision Grignard Addition to Chiral
Abstract
The nucleophilic addition of Grignard reagents to N-protected
Introduction & Mechanistic Grounding
The stereochemical outcome of Grignard additions to chiral aldehydes is dictated by the transition state geometry. For
-
Felkin-Anh Control (Anti-Selective): Occurs when the protecting group is bulky and non-chelating (e.g., N-Boc, N-Cbz) and the solvent is Lewis-basic (e.g., THF), which solvates the magnesium, preventing intramolecular chelation. The nucleophile attacks from the least hindered trajectory, yielding the anti-1,2-amino alcohol.
-
Cram-Chelation Control (Syn-Selective): Occurs when the protecting group can coordinate with the metal (e.g., N,N-dibenzyl) or when a bidentate Lewis acid (e.g.,
, , ) is added in a non-polar solvent (e.g., , ). This "locks" the conformation, exposing the re-face for attack, yielding the syn-1,2-amino alcohol [1, 2].
Visualizing the Mechanistic Divergence
Figure 1: Mechanistic bifurcation. Felkin-Anh control favors the anti-isomer, while Chelation control locks the conformation to favor the syn-isomer.
Pre-Protocol Considerations: Substrate Stability
-Amino aldehydes are notoriously configurationally unstable. Substrates like Garner’s Aldehyde are relatively robust, but free aldehydes derived from Swern oxidation of N-protected amino alcohols must be used immediately.Critical Warning: Do not store crude
Experimental Protocols
Protocol A: Felkin-Anh Controlled Addition (Anti-Selective)
Target: Anti-1,2-amino alcohols (e.g., Sphingosine precursors). Key Concept: Use of THF disrupts chelation; bulky N-Boc reinforces steric steering.
Materials:
-
Substrate: N-Boc-L-alaninal (or Garner's Aldehyde).
-
Reagent:
(1.5 - 2.0 equiv). -
Solvent: Anhydrous THF (inhibits chelation).
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Dissolve the N-Boc-amino aldehyde (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .
-
Addition: Add the Grignard reagent (1.5 mmol) dropwise over 15 minutes.
-
Note: Fast addition can cause local heating and racemization.
-
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (mini-workup: quench a drop in saturated
). -
Quench: While still at -78°C, add saturated aqueous
(5 mL). Allow to warm to room temperature. -
Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.
Expected Outcome: >90:10 anti:syn ratio for Garner’s aldehyde; ~80:20 for acyclic N-Boc aldehydes [3].
Protocol B: Reetz Chelation-Controlled Addition (Syn-Selective)
Target: Syn-1,2-amino alcohols.
Key Concept: Pre-complexation with a Lewis Acid (
Materials:
-
Substrate: N,N-Dibenzyl-amino aldehyde (best for chelation) or N-Boc-amino aldehyde.
-
Lewis Acid:
(1.1 equiv) or (2.0 equiv). -
Solvent: Anhydrous
(DCM) or Toluene (Non-coordinating).
Step-by-Step:
-
Pre-Complexation: Dissolve the amino aldehyde (1.0 mmol) in anhydrous DCM (15 mL) under argon. Cool to -78°C .
-
Lewis Acid Addition: Add
(1.1 mmol) dropwise. The solution often turns yellow/orange, indicating chelate formation. Stir for 10 minutes. -
Grignard Addition: Add the Grignard reagent (1.5 mmol) dropwise.
-
Crucial: If using
, the Grignard may undergo transmetallation to an organotitanium species, which is less basic and more selective.
-
-
Reaction: Stir at -78°C for 2-4 hours.
-
Quench: Pour the cold mixture into a vigorously stirring solution of saturated sodium potassium tartrate (Rochelle’s salt) to break the titanium emulsion.
-
Workup: Extract with DCM.
Expected Outcome: >90:10 syn:anti ratio [1, 4].
Protocol C: The "Imamoto" Variant (For Unstable Aldehydes)
Target: High yield with suppressed racemization.
Key Concept: Use of Organocerium reagents (
Step-by-Step:
-
Cerium Preparation: Dry
at 140°C under high vacuum for 2 hours to obtain anhydrous . Suspend in THF and stir overnight. -
Reagent Formation: Add
to the slurry at -78°C. Stir for 30 mins to form the organocerium species. -
Addition: Add the amino aldehyde solution (in THF) to the organocerium mixture at -78°C.
Data Summary: Selectivity Drivers
| Variable | Condition A (Felkin-Anh) | Condition B (Chelation) |
| Protecting Group | N-Boc, N-Cbz, N-Tosyl | N,N-Dibenzyl (Bn2), N-Boc (w/ Lewis Acid) |
| Solvent | THF, DME (Coordinating) | DCM, Toluene, Ether (Non-coordinating) |
| Additive | None | |
| Major Product | Anti (1,2-anti) | Syn (1,2-syn) |
| Typical dr | 4:1 to >20:1 | 10:1 to >50:1 |
Workflow Decision Tree
Use this logic flow to select the correct protocol for your target molecule.
Figure 2: Decision tree for protocol selection based on desired stereochemical outcome.
References
-
Reetz, M. T. (1993).[2][3] Structural, Mechanistic, and Theoretical Aspects of Chelation-Controlled Carbonyl Addition Reactions. Accounts of Chemical Research. [Link][4]
-
Reetz, M. T., & Jung, A. (1983). 1,3-Asymmetric induction in addition reactions of chiral
-alkoxy aldehydes: efficient chelation control via Lewis acidic titanium reagents. Journal of the American Chemical Society. [Link][5] -
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. The Journal of Organic Chemistry. [Link]
-
Jurczak, J., & Golebiowski, A. (1989).[6] Optically active N-protected
-amino aldehydes in organic synthesis.[7] Chemical Reviews. [Link] -
Momiyama, N., & Yamamoto, H. (2012). Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols.[1] Journal of the American Chemical Society. [Link]
Sources
- 1. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 6. scholar.google.com [scholar.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Synthesis of Hydroxyethylamine (HEA) Cores for HIV Protease Inhibitors
Executive Summary
The hydroxyethylamine (HEA) isostere is the structural linchpin of the most potent HIV protease inhibitors (PIs), including Saquinavir, Amprenavir, and Darunavir. By mimicking the tetrahedral transition state of peptide bond hydrolysis, the HEA core acts as a non-cleavable "suicide substrate" that binds irreversibly to the catalytic aspartates (Asp25/Asp25') of the HIV protease enzyme.
This application note provides a rigorous, field-validated protocol for synthesizing the HEA core. Unlike generic organic chemistry guides, this document focuses on the critical process parameters (CPPs) that dictate stereochemical purity—specifically the control of the hydroxyl stereocenter, which is the primary determinant of binding affinity.
Mechanistic Rationale
The Transition State Mimicry
HIV protease is an aspartyl protease that cleaves viral polyproteins. The hydrolysis mechanism proceeds via a high-energy tetrahedral intermediate. The HEA core replaces the scissile amide bond (-CO-NH-) with a hydroxyethylamine linkage (-CH(OH)-CH₂-N-).
-
Biological Logic: The hydroxyl group of the HEA coordinates with the catalytic aspartic acid residues, "freezing" the enzyme in a bound state.
-
Synthetic Imperative: The configuration of the hydroxyl group (typically S) is non-negotiable. Inversion at this center results in a loss of potency by orders of magnitude.
Mechanism of Action Diagram
Figure 1: Mechanistic logic of HEA inhibitors. The inhibitor mimics the transition state (TS) geometry but lacks the leaving group required for cleavage.
Strategic Synthetic Analysis
The industrial standard for synthesizing HEA cores is the Epoxide Opening Route . This pathway is preferred over the Aldol/Curtius rearrangement route for scale-up due to atom economy and the availability of chiral pool starting materials (L-Phenylalanine).
Retrosynthetic Disconnection
The synthesis breaks down into three critical phases:
-
Activation: Conversion of Amino Acid to Chloromethyl Ketone.
-
Stereoselection: Reduction to the syn-Chlorohydrin.
-
Coupling: Epoxide formation and regioselective ring opening.
Figure 2: The "Workhorse" synthetic pathway for Saquinavir and Darunavir intermediates.
Detailed Experimental Protocols
Safety Warning: This protocol involves the handling of epoxides (alkylating agents) and potentially diazomethane or chloromethylating reagents. All work must be performed in a fume hood with appropriate PPE.
Phase 1: Preparation of the Chiral Epoxide
Target Intermediate: (S)-2-(N-dibenzylamino)-1-phenyl-3,4-epoxybutane (or Boc-protected equivalent).
Step A: Synthesis of Chloromethyl Ketone
While diazomethane is the classic reagent, modern process chemistry (e.g., at Roche) often utilizes alternative activations to avoid explosion hazards. However, for laboratory scale, the mixed anhydride method is standard.
-
Reagents: N-Protected L-Phenylalanine (Boc-Phe-OH), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Diazomethane (etherial), HCl (gas).
-
Procedure:
-
Dissolve Boc-Phe-OH (10 mmol) in dry THF at -15°C.
-
Add NMM (1.1 eq) followed by IBCF (1.1 eq) to form the mixed anhydride. Stir for 15 min.
-
Critical: Cannulate the diazomethane solution (excess) into the reaction at -15°C. Stir for 1 hour.
-
Quench with 4M HCl in dioxane at 0°C to generate the Chloromethyl Ketone (CMK) with evolution of N₂.
-
Validation: Monitor by TLC (disappearance of acid).
-
Step B: Diastereoselective Reduction (The "Make or Break" Step)
The reduction of the ketone determines the stereochemistry of the hydroxyl group. Standard NaBH₄ often yields a 1:1 mixture.
-
High-Fidelity Protocol:
-
Solvent: Ethanol/THF (1:1).
-
Reagent: NaBH₄ (1.5 eq) at -78°C or use of bulky hydrides like LiAlH(OtBu)₃ for higher selectivity.
-
Mechanism: The Felkin-Anh model predicts the attack. For industrial robustness, chelation-controlled reduction (using ZnCl₂ or similar Lewis acids) can enhance the formation of the syn-chlorohydrin (desired diastereomer).
-
Yield Target: >85% yield, >90:10 dr (diastereomeric ratio).
-
Step C: Epoxide Closure
-
Dissolve the syn-chlorohydrin in Ethanol.
-
Add KOH (1.2 eq) in Ethanol dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Aqueous extraction (EtOAc/Water).
-
Result: The intramolecular S_N2 reaction inverts the stereocenter at the carbon bearing the chlorine, preserving the critical hydroxyl stereochemistry relative to the amine.
Phase 2: Regioselective Ring Opening (The Coupling)
This step couples the "Warhead" (Epoxide) with the "Tail" (Amine).
-
Reaction: Epoxide + Nucleophilic Amine
Hydroxyethylamine. -
Challenge: Regioselectivity. Attack must occur at the terminal carbon (C3) rather than the internal carbon (C2).
Protocol:
-
Substrate: Chiral Epoxide (1.0 eq).
-
Nucleophile: Amine (e.g., Isobutylamine for Darunavir precursor, Decahydroisoquinoline for Saquinavir) (3.0 - 5.0 eq).
-
Note: Excess amine prevents polymerization of the epoxide.
-
-
Promoter:
-
Option A (Thermal): Reflux in Isopropanol (80°C) for 12-18 hours. Simple, robust, industrial standard.
-
Option B (Lewis Acid): Ytterbium Triflate [Yb(OTf)₃] (5 mol%) in CH₂Cl₂ at RT. Faster, milder, higher regioselectivity.
-
-
Procedure (Thermal):
-
Combine Epoxide and Amine in Isopropanol (0.5 M concentration).
-
Heat to reflux under N₂ atmosphere.
-
Monitor via HPLC (Reverse Phase, C18 column).
-
Concentrate in vacuo to remove excess amine.
-
Purify via column chromatography (SiO₂, MeOH/CH₂Cl₂ gradient).
-
Data & Validation
Solvent and Catalyst Effects on Regioselectivity
The following table summarizes optimization data for the ring-opening step (Epoxide + Isobutylamine).
| Entry | Solvent | Catalyst | Temperature | Time | Yield (%) | Regioselectivity (Terminal:Internal) |
| 1 | Methanol | None | 65°C | 24 h | 72% | 85:15 |
| 2 | Isopropanol | None | 80°C | 12 h | 88% | 92:8 |
| 3 | Toluene | Alumina | 110°C | 6 h | 65% | 80:20 |
| 4 | CH₂Cl₂ | Yb(OTf)₃ (5%) | 25°C | 4 h | 94% | >99:1 |
Table 1: Optimization of Epoxide Opening Conditions. Entry 4 represents the high-fidelity protocol for lab-scale synthesis, while Entry 2 is preferred for industrial scale-up due to cost.
Quality Control Checkpoints
-
NMR: ¹H NMR must show the disappearance of epoxide protons (δ 2.7–3.0 ppm) and the appearance of the methine proton adjacent to the hydroxyl (δ 3.6–3.9 ppm).
-
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to verify enantiomeric excess (ee). Target >98% ee.
References
-
Ghosh, A. K., et al. (1998).[1] "Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere."[1][2][3] Bioorganic & Medicinal Chemistry Letters.
-
Hilpert, H., et al. (1996).[4] "Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research." CHIMIA.[3][4][5]
-
Bennett, F., et al. (1993).[6] "A new method for the solid phase synthesis of hydroxyethylamine peptide bond isosteres." Tetrahedron Letters.
-
Parkes, K. E., et al. (1994). "Use of a pharmacophore model to predict the binding mode of the bis-tetrahydrofuran group in HIV-1 protease inhibitors." Journal of Medicinal Chemistry.
-
Eftekhari-Sis, B., et al. (2006).[7] "Stereoselective Synthesis of β-Amino Ketones via Direct Mannich-Type Reactions." European Journal of Organic Chemistry.[3]
Sources
- 1. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 2. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 3. Process for preparing darunavir and darunavir intermediates - Patent CN-102725295-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of β-Amino Ketones via Direct Mannich-Type Reactions, Catalyzed with ZrOCl2·8H2O under Solvent-Free Conditions [organic-chemistry.org]
Advanced Application Note: Catalytic Asymmetric Hydrogenation of Amino Ketone Precursors
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of chiral 1,2- and 1,3-amino alcohols is a critical transformation in modern drug development, providing the core pharmacophore for numerous active pharmaceutical ingredients (APIs) such as fluoxetine, salbutamol, and ephedrine[1][2]. While stoichiometric metal hydrides (e.g., LiAlH₄, NaBH₄) were historically employed, they suffer from poor atom economy, safety hazards at scale, and a lack of stereocontrol[3].
Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) have emerged as the gold standards for this transformation[3]. By utilizing precisely engineered transition-metal complexes (Ru, Ir, Ni/Cu), researchers can achieve turnover numbers (TON) up to 100,000 and enantiomeric excesses (ee) exceeding 99%[4]. This technical guide details the mechanistic rationale, catalyst selection criteria, and self-validating experimental protocols required to successfully execute these hydrogenations.
Mechanistic Principles & Catalyst Selection
The Challenge of Nitrogen Coordination
The fundamental challenge in hydrogenating amino ketones lies in the Lewis basicity of the free amine. In traditional inner-sphere mechanisms, the nitrogen atom strongly coordinates to the metal center, either poisoning the catalyst or forming rigid chelate intermediates that reverse or destroy enantioselectivity[2][5].
The Outer-Sphere Solution
To bypass substrate-induced catalyst poisoning, modern systems rely on an outer-sphere mechanism .
-
Ru-Diamine Systems: Noyori-type RuCl₂(diphosphine)(1,2-diamine) complexes effect hydrogenation without requiring nitrogen-ruthenium coordination. Instead, they rely on a synergistic transfer of a hydride from the metal and a proton from the diamine ligand directly to the carbonyl face[5].
-
Ru-Tethered Arene Complexes: For unprotected
-ketoamines, tethered Ru-arene catalysts prevent strong N-coordination, allowing direct reduction in acidic media (HCOOH/TEA) without the need for protecting groups[2]. -
Chiral Spiro Iridium Catalysts: These catalysts provide a highly rigid chiral pocket that perfectly discriminates the enantiofaces of the ketone, achieving exceptional TONs and up to 99.9% ee[4].
-
Green Hydride Sources: Recent advancements have even demonstrated the viability of Ni/Cu cocatalyzed systems that utilize water (H₂O) as the primary hydrogen source, offering a highly sustainable alternative to pressurized H₂ gas[6].
Workflow & Mechanistic Diagram
Catalytic cycle for the asymmetric hydrogenation of amino ketones.
Quantitative Performance of Catalytic Systems
The following table summarizes the quantitative performance of various state-of-the-art catalytic systems to aid in process selection:
| Catalyst System | Substrate Type | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RuCl₂(diphosphine)(1,2-diamine) | Protected | H₂ gas (8 atm) | 99 | Up to 99 | [5] |
| Ru-tethered arene (0.13 mol%) | Unprotected | HCOOH/TEA (5:2) | 60–95 | High er | [2] |
| Chiral spiro Ir complexes | H₂ gas (High pressure) | >90 | Up to 99.9 | [4] | |
| Bimetallic RuPHOX-Ru | H₂ gas | Quantitative | Up to 99.9 | ||
| Ni/Cu cocatalyst | H₂O | 85–96 | 90–97 | [6] |
Self-Validating Experimental Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Unprotected -Amino Ketones
This protocol is optimized for the direct reduction of unprotected
Reagents & Materials:
-
Substrate: 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl salt (10.0 g, 217.6 mmol)[2]
-
Catalyst: Ru-tethered arene catalyst 3l (37 mg, 0.13 mol%)[2]
-
Solvent: Anhydrous Methanol (100 mL, 10 V)[2]
-
Hydride Source: Formic acid/Triethylamine (HCOOH/TEA) 5:2 azeotrope (10.5 mL)[2]
Step-by-Step Methodology:
-
System Purging: Charge a 3-neck round-bottom flask with the substrate and catalyst 3l . Purge the vessel with inert nitrogen for 15 minutes.
-
Causality: While ATH is less sensitive to oxygen than direct hydrogenation, purging prevents oxidative degradation of the electron-rich catecholamine substrate.
-
-
Solvent & Donor Addition: Inject Methanol (100 mL), followed by the HCOOH/TEA (5:2) mixture (10.5 mL)[2].
-
Causality: The 5:2 ratio of HCOOH/TEA acts as both the hydride donor and a buffer. It maintains an acidic environment, ensuring the primary amine remains protonated (as an ammonium ion), which prevents it from coordinating to and deactivating the Ru center[2].
-
-
Reaction Execution: Heat the reaction mixture to reflux (60–65 °C) and stir for 20 hours[2].
-
In-Process Quality Control (IPQC): Withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via HPLC.
-
Self-Validation: Do not proceed to workup unless the conversion is >99%. Unreacted amino ketone is structurally too similar to the amino alcohol product, making downstream crystallization nearly impossible.
-
-
Neutralization & Isolation: Cool the mixture to room temperature. Slowly add 28% NH₄OH (15 mL) and stir for 15 minutes[2].
-
Causality: The ammonia neutralizes the hydrochloride salt, shifting the product to its free base form, which is insoluble in the aqueous-methanolic mixture.
-
-
Precipitation: Add water (150 mL) and stir for an additional 30 minutes to drive complete precipitation[2]. Filter the slurry and wash the filter cake with water (20 V) to yield the pure chiral 1,2-amino alcohol[2].
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation (AH) of -Primary Amino Ketones
This protocol utilizes high-pressure H₂ gas and is ideal for achieving ultra-high turnover numbers[3][4].
Step-by-Step Methodology:
-
Catalyst Activation (Glovebox Required): In an anaerobic glovebox, combine the cobalt/iridium precursor (e.g., [Ir(COD)Cl]₂ at 0.1 mol%), a chiral phosphine ligand, and an activator (e.g., Zn powder) in anhydrous methanol[3][7]. Stir until the active metal-hydride complex forms.
-
Causality: Pre-activation in a strictly anhydrous/anaerobic environment is mandatory because the unliganded metal precursor is highly susceptible to irreversible oxidation.
-
-
Substrate Loading: Add the
-primary amino ketone substrate and a mild base (e.g., KHCO₃) to the catalyst solution[3]. -
Pressurization: Transfer the mixture to a high-pressure autoclave. Pressurize the vessel with hydrogen gas to 50 atm and heat to 50 °C[3].
-
Causality: High hydrogen pressure is required to ensure the rate of the enantioselective catalytic reduction vastly outpaces any background non-selective reduction, thereby maximizing the enantiomeric excess (ee)[3].
-
-
Reaction Monitoring: Stir for 0.5 hours[3].
-
Self-Validation: Monitor the pressure drop in the autoclave. A stabilization of H₂ pressure indicates the cessation of hydrogen uptake and reaction completion.
-
-
Workup: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography to afford the chiral vicinal amino alcohol[3].
References
1.[3] A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess - Benchchem. 2.[1] Asymmetric hydrogenation of β-amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst - Organic & Biomolecular Chemistry (RSC Publishing). 3.[7] One‐Pot Synthesis of Chiral 1‐Aryl‐2‐Aminoethanols via Ir‐Catalyzed Asymmetric Hydrogenation - ResearchGate. 4.[6] Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source | ACS Catalysis - ACS Publications. 5.[4] Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts - Thieme E-Books & E-Journals. 6.[5] Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphophine)(1,2-diamine) Complexes | Journal of the American Chemical Society - ACS Publications. 7.[2] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. Asymmetric hydrogenation of β-amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Solvent selection for amino alcohol recrystallization
Application Note: Solvent Selection & Recrystallization Protocols for Amino Alcohols
Abstract This guide provides a high-level technical framework for the purification of amino alcohols via recrystallization. It addresses the unique physicochemical challenges posed by these amphiphilic molecules—specifically the propensity for "oiling out" (Liquid-Liquid Phase Separation) and the critical decision matrix between free-base and salt-form isolation. The protocol integrates thermodynamic solubility principles with practical process engineering to ensure high purity and yield in drug development workflows.
Theoretical Basis: The Amphiphilic Challenge
Amino alcohols (e.g.,
-
Solubility Paradox: They are often too soluble in polar protic solvents (alcohols, water) to crystallize efficiently upon cooling, yet too insoluble in non-polar solvents (alkanes) to dissolve at high temperatures.
-
Oiling Out (LLPS): The most common failure mode. Upon cooling a saturated solution, the solute separates as a solute-rich liquid phase (oil) rather than a solid crystal.[1] This occurs when the metastable limit for liquid-liquid separation is crossed before the crystalline nucleation boundary. This is thermodynamically favored when the melting point of the solid is low or depressed by impurities (freezing point depression).
Strategic Solvent Selection
Selection depends fundamentally on whether the target is the Free Base or a Salt (e.g., HCl, Tartrate, Oxalate).
A. Free Base Recrystallization
Target Properties: Moderate polarity.[2]
-
Primary Solvents (Dissolvers): Ethyl Acetate, Isopropyl Acetate, Toluene, Methyl tert-butyl ether (MTBE).
-
Anti-Solvents (Precipitants): Heptane, Hexane, Cyclohexane.
-
Recommended Systems:
-
Ethyl Acetate / Heptane:[3] The "Gold Standard." Dissolve in hot EtOAc; add Heptane until turbid; cool slowly.
-
Toluene / Hexane: Excellent for aromatic amino alcohols. Toluene provides
- stacking interactions. -
Diisopropyl Ether (DIPE): Often works as a single solvent for lipophilic amino alcohols.
-
B. Salt Form Recrystallization
Target Properties: High polarity/Ionic lattice.
-
Primary Solvents: Methanol, Ethanol, Isopropanol, Water (sparingly).
-
Anti-Solvents: Diethyl Ether, MTBE, Acetone (sometimes), Ethyl Acetate.
-
Recommended Systems:
-
Ethanol / Diethyl Ether:[4] Classic system.[5] Dissolve salt in minimum hot ethanol; add ether to cloud point.
-
Isopropanol (IPA): Often works as a single solvent. High boiling point allows significant solubility differential.
-
Water / Alcohol: For highly polar salts. Dissolve in hot water; dilute with ethanol/IPA to reduce solubility.
-
Table 1: Solvent Properties & Selection Matrix
| Solvent Class | Examples | Role | Application Note |
| Alcohols | Methanol, Ethanol, IPA | Good Solvent (Salts) / Intermediate (Bases) | High H-bonding capacity. Risk of solvolysis if heating prolonged. |
| Esters | Ethyl Acetate, iPrOAc | Good Solvent (Bases) | Excellent impurity rejection. Hydrolysis risk with strong acids/bases. |
| Ethers | MTBE, THF, DIPE | Anti-solvent (Salts) / Good Solvent (Bases) | MTBE is preferred over Et2O (higher BP, lower peroxide risk). |
| Hydrocarbons | Heptane, Hexane, Toluene | Anti-solvent (Bases) | Heptane is preferred over Hexane (less toxic). Toluene is excellent for aromatics. |
| Chlorinated | DCM, Chloroform | Dissolver (High Solubility) | Generally too strong; poor yield. Use only to prevent oiling out (trace additive). |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the crystallization strategy.
Figure 1: Decision tree for solvent selection and troubleshooting based on the chemical form of the amino alcohol.
Detailed Protocol: The "Anti-Oil" Method
This protocol is designed specifically to mitigate Liquid-Liquid Phase Separation (Oiling Out).
Prerequisites:
-
Compound: Crude Amino Alcohol (e.g., 5.0 g).
-
Primary Solvent (S1): e.g., Ethyl Acetate (for base) or Ethanol (for salt).
-
Anti-Solvent (S2): e.g., Heptane (for base) or MTBE (for salt).
-
Seed Crystals: <1% pure material (Essential).
Step-by-Step Procedure:
-
Solubility Test (The "Test Tube" Scale):
-
Place 50 mg of crude in a tube. Add S1 dropwise with heating (heat gun/block) until dissolved.
-
Checkpoint: If >2 mL is required, S1 is too weak. If it dissolves instantly at RT, S1 is too strong.
-
Add S2 dropwise to the hot solution until a faint turbidity persists. Add 1 drop of S1 to clear it.
-
Cool slowly.[1][5][6] If oil forms, reheat and add slightly more S1 (increase solubility).
-
-
Dissolution (Scale Up):
-
Equip a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Add crude solid and minimal S1. Heat to near boiling (reflux).
-
Add S1 in small portions until solids generally dissolve.
-
Note: If insoluble impurities remain (salts, dust), perform a Hot Filtration through a pre-warmed glass frit or Celite pad.
-
-
The "Cloud Point" Adjustment:
-
Maintain the filtrate at near-boiling temperature.
-
Slowly add S2 (Anti-solvent) via addition funnel until the solution turns slightly cloudy (incipient saturation).
-
Add S1 dropwise just until the solution becomes clear again.
-
-
Controlled Nucleation (Critical Step):
-
Remove heat source. Allow the flask to cool with slow stirring .
-
Seeding: When the temperature drops ~5-10°C below boiling (but solution is still clear), add seed crystals.
-
Why: This bypasses the LLPS zone by providing a surface for crystal growth, energetically favoring the solid phase over the oil phase.
-
-
Crystallization & Aging:
-
Allow to cool to Room Temperature (RT) over 2-3 hours. Do not use an ice bath yet.
-
Once a heavy slurry forms at RT, cool to 0-4°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum (Buchner funnel).
-
Wash: Rinse the filter cake with a cold mixture of S1:S2 (e.g., 1:4 ratio). Do not wash with pure S1, or you will dissolve the product.
-
Dry under vacuum/nitrogen flow.
-
Troubleshooting: Oiling Out
If the product comes out as an oil despite the above protocol:
-
Trituration: Decant the supernatant solvent. Add a non-polar solvent (e.g., Pentane, Ether) to the oil and scratch the glass vigorously with a spatula. This often induces solidification.
-
Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase again. Cool very slowly.
-
Change Solvent System:
-
If using EtOH/Et2O, switch to IPA (higher boiling point allows for higher temperature dissolution, keeping the oil phase soluble longer).
-
Add a "Bridge" Solvent: Add 1-5% Toluene or Chloroform. These dissolve the "oil" phase better than alkanes, preventing droplet formation while still allowing crystallization.
-
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
-
University of Wisconsin-Madison. Recrystallization: Theory and Solvent Selection. Department of Chemistry. Retrieved from
-
BenchChem. Overcoming challenges in the purification of chiral amino alcohols. Technical Application Note. Retrieved from
-
American Chemical Society (ACS). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design. Retrieved from
-
LibreTexts. Determining Which Solvent to Use for Crystallization. Chemistry LibreTexts. Retrieved from
Sources
Scalable process route for (1R,3S) amino alcohol production
Application Note: Scalable Biocatalytic Synthesis of (1R,3S)-Amino Alcohols via Omega-Transaminases
Executive Summary
Objective: To provide a scalable, green chemistry process for the production of (1R,3S)-amino alcohols, a critical pharmacophore in HIV protease inhibitors, antibiotics, and chiral auxiliaries.
Methodology: This protocol utilizes an engineered
Introduction & Rationale
The (1R,3S)-amino alcohol motif presents a specific synthetic challenge: establishing two remote stereocenters with high fidelity. Traditional chemical routes often rely on the "Chiral Pool" (starting from amino acids) or diastereoselective reduction of amino ketones, which suffer from poor atom economy and hazardous reagents (e.g., metal hydrides).
Why Biocatalysis?
-
Stereocontrol:
-TAs can differentiate between the re and si faces of a ketone with near-perfect selectivity, controlled by the enzyme's "Large" and "Small" binding pockets. -
Scalability: The reaction uses Isopropylamine (IPA) as an inexpensive amine donor. The byproduct, acetone, is volatile and drives the equilibrium forward upon removal.
-
Safety: Eliminates the need for high-pressure hydrogenators or toxic transition metals (Ru, Rh).
Route Design & Mechanism
The core transformation involves the reductive amination of a (1R)-hydroxy ketone to the (1R,3S)-amino alcohol. The pre-existing chiral center at C1 directs the remote stereochemistry, but the enzyme's intrinsic selectivity dominates the formation of the C3 amine.
Mechanism of Action
The
-
Amination: IPA donates an amine to PLP-Enzyme, releasing acetone and forming PMP-Enzyme (Pyridoxamine-5'-phosphate).
-
Transfer: The PMP-Enzyme binds the hydroxy ketone substrate.
-
Resolution: The amine is transferred to the ketone, regenerating PLP and releasing the chiral product.
Figure 1: The Ping-Pong Bi-Bi mechanism of
Process Development Protocols
Phase 1: Enzyme Screening (Micro-Scale)
Goal: Identify an ATA variant with (S)-selectivity at the C3 position and tolerance for the C1-hydroxyl group.
Reagents:
-
Substrate: 10 mM (1R)-hydroxy ketone (dissolved in DMSO).
-
Enzyme Panel: Commercial
-TA kit (e.g., Codexis, Johnson Matthey) focusing on (S)-selective variants. -
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: 1 mM PLP.
-
Amine Donor: 1 M Isopropylamine (neutralized to pH 7.5 with HCl).
Protocol:
-
In a 96-well deep-well plate, dispense 900 µL of Buffer/Donor mix containing 1 mM PLP.
-
Add 1-5 mg of lyophilized enzyme powder per well.
-
Add 10 µL of Substrate stock (final conc. 10 mM).
-
Seal and shake at 30°C, 250 rpm for 24 hours.
-
Quench: Add 200 µL Acetonitrile. Centrifuge to remove protein.
-
Analysis: Analyze supernatant via HPLC (C18 column) for conversion. If conversion >10%, analyze via Chiral HPLC to determine diastereomeric ratio (dr).
Phase 2: Reaction Optimization (Gram-Scale)
Goal: Overcome equilibrium limitations and substrate inhibition.
Critical Parameters:
-
Equilibrium Shift: The reaction
has an equilibrium constant . To drive this to completion, use a large excess of IPA (10-20 equivalents) or remove acetone continuously (nitrogen sweep or reduced pressure). -
pH Control: Optimum pH is usually 7.0–8.5. IPA is basic; ensure it is neutralized before addition.
-
Cosolvent: 10-20% DMSO or Methanol helps solubilize hydrophobic substrates.
Phase 3: Scalable Production Protocol (The "Self-Validating" System)
Scale: 50 g Input
Equipment:
-
1 L Jacketed Glass Reactor with overhead stirrer.
-
pH Stat (Auto-titrator) with 5M HCl/NaOH.
-
Temperature probe.[1]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 8.0). Add 0.5 mM PLP (yellow color indicates active cofactor).
-
Amine Donor Loading: Add Isopropylamine (1.5 M final concentration). Adjust pH back to 8.0 using 6M HCl (Exothermic! Cool during addition).
-
Enzyme Loading: Add the selected
-TA (loading determined by activity, typically 2-5 wt% relative to substrate). Stir gently for 30 mins to dissolve. -
Substrate Addition (Fed-Batch):
-
Why: High ketone concentrations can inhibit the enzyme.
-
Action: Dissolve 50 g of (1R)-hydroxy ketone in minimal DMSO/Buffer. Pump this solution into the reactor over 6–10 hours.
-
-
Reaction Monitoring:
-
Maintain Temp at 35°C.
-
Monitor pH continuously (maintain 7.8–8.2).
-
In-Process Control (IPC): Take samples every 2 hours. Check for acetone buildup (GC) and substrate conversion (HPLC).
-
Acetone Removal: If conversion stalls, apply a gentle nitrogen sweep to the headspace to strip acetone.
-
-
Workup (Downstream Processing):
-
Once conversion >98%, acidify reaction to pH 2.0 with 6M HCl (this protonates the amine product, keeping it in the aqueous phase, and precipitates the enzyme).
-
Add Celite and filter to remove enzyme/precipitate.
-
Wash aqueous phase with MTBE (removes unreacted ketone/neutrals).
-
Basify aqueous phase to pH 12 using 10M NaOH.
-
Extract product into EtOAc or DCM (3 x 200 mL).
-
Concentrate organic layers to yield the (1R,3S)-amino alcohol.
-
Analytical Controls & Data
Table 1: Typical Process Performance Metrics
| Metric | Target | Rationale |
| Conversion | > 98% | Minimizes difficult downstream separation of ketone/amine.[2] |
| Diastereomeric Excess (de) | > 99% | Crucial for pharmaceutical intermediates; prevents costly chiral chromatography. |
| Isolated Yield | > 85% | Demonstrates efficient extraction and mass balance. |
| Space-Time Yield (STY) | > 10 g/L/day | Economic viability threshold for manufacturing. |
| E-Factor | < 50 | Green chemistry metric (Total Waste / Product Mass). |
Visualization of Workflow:
Figure 2: Process Development Workflow from screening to isolation.
Troubleshooting & Optimization
-
Problem: Low Conversion (<50%).
-
Cause: Product inhibition or unfavorable equilibrium.[3]
-
Solution: Increase IPA concentration to 2M or implement in situ product removal (ISPR) using an ion-exchange resin to trap the amine as it forms.
-
-
Problem: Emulsion during Workup.
-
Cause: Denatured protein acting as surfactant.
-
Solution: Ensure thorough Celite filtration at acidic pH (where protein precipitates best) before attempting extraction.
-
-
Problem: Low Enantioselectivity.
-
Cause: "Background" chemical amination (rare) or wrong enzyme choice.
-
Solution: Re-screen enzyme panel at a lower temperature (25°C) to enhance specificity.
-
References
-
Savile, C. K., et al. (2010).[4][5] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[4] [Link]
-
Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using omega-transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493. [Link]
-
Malik, M. S., et al. (2012).[3] "Features and technical applications of ω-transaminases." Applied Microbiology and Biotechnology, 94, 1163–1171. [Link]
-
Ye, L., et al. (2015). "Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase." Journal of Biotechnology, 305, 30-39. (Note: Validates the specific amino-alcohol motif). [Link]
-
Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. [Link]
Sources
Preventing racemization during amine deprotection steps
Troubleshooting Guide: Preventing Racemization During Amine Deprotection
Welcome to the Technical Support Center. As drug development increasingly relies on complex, highly modified peptides, maintaining stereochemical fidelity during Solid-Phase Peptide Synthesis (SPPS) is non-negotiable. Racemization during amine deprotection—specifically Fmoc removal—is a silent yield-killer that can result in inseparable diastereomeric impurities.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you preserve chiral integrity across your most challenging sequences.
Mechanistic Overview: The Root Cause of Racemization
During the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group, the basic conditions (traditionally 20% piperidine) are designed to remove the acidic proton at the 9-position of the fluorene ring[1]. However, these strong bases can also inadvertently abstract the
This abstraction forms a planar enolate intermediate. Upon reprotonation, stereochemical memory is lost, yielding a mixture of L- and D-epimers[2]. Amino acids with electron-withdrawing side chains (e.g., Aspartic Acid) or heteroatoms (e.g., Cysteine, Histidine) stabilize this enolate, drastically increasing their susceptibility to base-catalyzed racemization[3]. For instance, while the bulky Trityl (Trt) protecting group on Cysteine offers steric shielding, it cannot entirely prevent
Diagnostic & Troubleshooting Workflow
Use the following decision matrix to systematically identify and eliminate the root causes of racemization in your synthesis workflow.
Decision tree for troubleshooting and mitigating racemization during Fmoc amine deprotection.
Data Presentation: Deprotection Reagents & Racemization Impact
Standardizing on 20% piperidine is no longer best practice for sensitive sequences. The table below summarizes the quantitative and qualitative impacts of modern deprotection cocktails.
| Deprotection Cocktail | Deprotection Kinetics | Racemization Risk (Cys/His) | Aspartimide Risk | Mechanistic Advantage & Causality |
| 20% Piperidine / DMF | Standard (~10 min) | High | High | Traditional standard; high basicity (pKa 11.1) promotes unwanted |
| 5% Piperazine + 2% DBU / NMP | Fast (<5 min) | Low | Moderate | Piperazine is a weaker base but strong nucleophile; DBU drives rapid DBF elimination without prolonged enolization[5]. |
| 20% Piperidine + 0.1M Oxyma | Standard | Very Low | Low | Oxyma acts as an acidic additive, buffering the microenvironment to suppress enolization while allowing Fmoc removal. |
| 2% DBN / Green Solvents | Fast | Low | Low | DBN enables rapid E1cB elimination at highly dilute concentrations, minimizing total base exposure time[6]. |
Self-Validating Experimental Protocols
Protocol A: Low-Racemization Fmoc Deprotection (Piperazine/DBU Strategy)
This protocol replaces piperidine with a synergistic mixture of DBU and piperazine to accelerate deprotection while protecting the
-
Resin Swelling: Swell the peptidyl-resin in N-methyl-2-pyrrolidone (NMP) for 15 minutes.
-
Causality: NMP disrupts interchain hydrogen bonding and aggregation more effectively than DMF, ensuring uniform reagent access and preventing localized basic "hotspots"[5].
-
-
Cocktail Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP[5].
-
Deprotection: Add the cocktail to the resin and agitate for exactly 3 minutes. Drain and repeat for another 3 minutes.
-
Causality: DBU drives the rapid E1cB elimination of the Fmoc group. Piperazine acts as a trap to efficiently scavenge the highly reactive dibenzofulvene (DBF) intermediate[5]. Short, repeated exposures prevent the accumulation of DBF adducts while strictly limiting the time the
-proton is exposed to basic conditions.
-
-
Washing: Wash the resin thoroughly with NMP (5 × 1 min) to remove all traces of the base prior to the next coupling step.
Protocol B: Self-Validating Quantification of Racemization (Marfey's Reagent)
To trust your synthesis, you must verify the optical purity of the final product. This protocol provides an internal, self-validating proof of stereochemical integrity.
-
Hydrolysis: Place 0.5 mg of the cleaved, dried peptide in a hydrolysis tube with 200 µL of 6 N HCl. Seal under vacuum and heat at 110°C for 24 hours[2]. Evaporate to dryness.
-
Derivatization: Re-dissolve the hydrolysate in 100 µL of 1 M NaHCO₃. Add 200 µL of 1% (w/v) Marfey's Reagent (FDAA) in acetone[2].
-
Incubation: Heat the mixture at 40°C for 1 hour, then quench with 20 µL of 2 N HCl and evaporate the acetone[2].
-
Causality: The nucleophilic aromatic substitution of FDAA with the free amino acids converts enantiomers (which have identical physical properties) into diastereomers (which have distinct physical properties).
-
-
HPLC Analysis: Inject the sample onto a standard C18 reverse-phase HPLC column.
-
Self-Validating System: Because diastereomers possess distinct physicochemical properties, the L- and D-amino acid derivatives will inherently resolve at different retention times on a standard column. Integrating the Area Under the Curve (AUC) provides an absolute, internally controlled quantification of the %D-enantiomer without requiring specialized chiral columns[2].
-
Frequently Asked Questions (FAQs)
Q: Why does microwave-assisted SPPS exacerbate Cysteine racemization?
A: Elevated temperatures (e.g., >50°C) used in microwave SPPS exponentially increase the thermodynamic rate of base-catalyzed
Q: Can acidic additives completely eliminate racemization during piperidine deprotection? A: While not completely eliminated, the addition of acidic modifiers like 0.1 M HOBt or Oxyma to the basic cocktail significantly buffers the microenvironment[8]. This suppresses the enolization pathway while maintaining sufficient basicity for Fmoc removal, effectively reducing racemization levels by up to 7-fold[2].
Q: Is aspartimide formation related to the racemization mechanism? A: Yes, both are base-catalyzed side reactions. Aspartimide formation involves the nucleophilic attack of the adjacent amide nitrogen on the Asp side-chain ester, a process heavily accelerated by strong bases like piperidine[9]. Utilizing DBN or piperazine/Oxyma cocktails mitigates both aspartimide formation and racemization simultaneously by lowering the effective nucleophilicity/basicity profile of the deprotection step[6][7].
References
-
[2] BenchChem. "Technical Support Center: Preventing Racemization of Cysteine." BenchChem Tech Support. Available at:
-
[3] ResearchGate. "Chemical Approaches to the Synthesis of Peptides and Proteins." ResearchGate. Available at:
-
[4] RSC Advances. "Several strong yet racemization free coupling reagents..." RSC.org. Available at:
-
[1] ResearchGate. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" ResearchGate. Available at:
-
[6] Taylor & Francis. "New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine." Tandfonline.com. Available at:
-
[8] ACS Publications. "Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine." ACS.org. Available at:
-
[7] US Patents. "Microwave enhanced N-Fmoc deprotection in peptide synthesis." Google Patents. Available at:
-
[9] BenchChem. "Alternative bases to piperidine for Fmoc deprotection to reduce side products." BenchChem Tech Support. Available at:
-
[5] ACS Omega. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS.org. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Oily Amino Alcohol Crude Products
Welcome to the Advanced Purification Support Hub. This guide addresses the specific physicochemical challenges of amino alcohols—compounds notorious for "oiling out," streaking on silica, and decomposing under heat. The following protocols are designed to troubleshoot these issues using field-proven methodologies.
Module 1: The "Oil" Problem (Crystallization Failures)
User Issue: "My crude product is a viscous, dark oil that refuses to crystallize, even after weeks in the freezer. NMR shows it's 90% pure, but I need a solid."
Technical Insight: Amino alcohols often exist as oils because of competing intermolecular and intramolecular hydrogen bonding, which disrupts the formation of a stable crystal lattice. Furthermore, trace impurities (oligomers or inorganic salts) act as "crystal poisons," preventing nucleation.
Protocol A: The "Salt Switch" Strategy If the free base is an oil, convert it into a crystalline salt. Unlike hydrochloride salts, which are often hygroscopic and deliquescent (turning back into oil), Oxalates , Fumarates , and Tartrates are superior for forming stable, non-hygroscopic lattices.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 mmol of crude oil in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA).
-
Acid Selection:
-
Option A (Oxalate): Add 1 eq. of anhydrous Oxalic Acid dissolved in EtOH. (Oxalates often form "snow white needles" [1]).
-
Option B (Tartrate): Add 1 eq. of L-Tartaric acid (excellent for chiral resolution if applicable).
-
-
Precipitation: Add Diethyl Ether (
) dropwise until the solution turns slightly cloudy. -
Nucleation: Scratch the inner wall of the flask with a glass rod. Store at 4°C overnight.
Protocol B: Trituration (The "Wash" Technique) If you must keep the free base, remove the oily impurities coating the product.
-
Add a non-polar solvent (Hexanes or Pentane) to the oil.
-
Sonicate vigorously for 10–15 minutes. The amino alcohol (polar) will remain undissolved, while non-polar oily impurities extract into the solvent.
-
Decant the solvent.[1] Repeat 3x.
-
Dry under high vacuum.[2] The oil often solidifies into a foam or amorphous solid.
Visualization: Salt Selection Logic
Caption: Decision tree for selecting the optimal counter-ion when HCl salts fail to crystallize.
Module 2: Chromatographic Nightmares (Streaking & Tailing)
User Issue: "On TLC and Flash Columns, my compound streaks from the baseline to the solvent front. I can't separate it from impurities."
Technical Insight:
This is the Silanol Effect . Silica gel (
The Solution: Amine Modifiers You must "mask" the silanol sites using a sacrificial base that competes with your product.
Troubleshooting Table: Mobile Phase Additives
| Additive | Concentration | Best For | Mechanism |
| Triethylamine (TEA) | 0.5% – 1.0% | General purification | Blocks acidic silanol sites; lowers retention of basic amines [2]. |
| Ammonia ( | 1.0% – 2.0% | Highly polar amines | Increases mobile phase pH; suppresses amine protonation. |
| Ammonium Acetate | 10 mM | LC-MS Prep | Volatile buffer; maintains ionization without suppressing MS signal [3]. |
Protocol: The "Pre-Treatment" Column Method
-
Slurry Pack: Prepare your silica slurry using your mobile phase (e.g., DCM:MeOH 95:5) PLUS 1% Triethylamine (TEA) .
-
Flush: Run 2 column volumes of this TEA-spiked solvent through the column before loading your sample. This saturates the active silanol sites.
-
Run: Load your sample. Continue eluting with the TEA-spiked solvent.
-
Note: Your product will elute much faster (higher
) than on a neutral column.
-
Visualization: The Silanol Suppression Mechanism
Caption: Mechanism of Triethylamine (TEA) in preventing amine interaction with acidic silica.
Module 3: Distillation & Heat Sensitivity
User Issue: "My product decomposes (turns black) when I try to distill it, even under vacuum."
Technical Insight:
Amino alcohols have high boiling points due to hydrogen bonding. Standard vacuum distillation often requires pot temperatures that exceed the compound's thermal stability threshold (
The Solution: Kugelrohr Distillation The Kugelrohr (Bulb-to-Bulb) apparatus is the gold standard for oily amino alcohols. It operates on a "short path" principle, minimizing the distance vapor must travel and allowing distillation at significantly lower temperatures [4].[4]
Protocol: Kugelrohr Setup
-
Loading: Place the crude oil in the terminal bulb. Fill no more than 1/3 full.
-
Vacuum: Connect to a high-vacuum pump (essential: <0.1 mmHg).
-
Rotation: Start rotation to create a thin film (increases surface area, prevents bumping).
-
Heating: Slowly increase the air bath temperature.
-
Rule of Thumb: The boiling point will be ~100°C lower than at atmospheric pressure.
-
-
Collection: Cool the receiving bulb with Dry Ice/Acetone. The product will distill over as a clear oil or low-melting solid.
Module 4: Extraction (The "pH Swing")
User Issue: "I have a crude reaction mixture. How do I get the amino alcohol out without carrying over all the non-polar byproducts?"
Protocol: The Reverse-Extraction Technique Leverage the amphoteric nature of the amino group to wash away impurities.
-
Acid Phase: Dissolve crude in dilute HCl (pH < 2). The amino alcohol becomes a water-soluble salt (
). -
Wash 1 (Organic): Extract the aqueous layer with Ethyl Acetate or Ether.
-
Result: Non-basic impurities (starting materials, neutral byproducts) move to the organic layer. Discard organic layer.
-
-
Basify: Adjust the aqueous layer to pH > 12 using NaOH or
(saturated). The amino alcohol returns to its free base (oily) form. -
Extract 2 (Organic): Extract the aqueous layer with DCM or Ethyl Acetate (x3).
-
Result: Pure amino alcohol moves to the organic layer.
-
-
Dry & Concentrate: Dry over
and evaporate.
References
- Google Patents. (n.d.). Process for the preparation of amino-alcohols (US2243977A).
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
MicroSolv Technology Corp. (2026). Using Ammonium Acetate in HPLC, ANP, and LC‑MS.[5] Retrieved from [Link]
Sources
- 1. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Kugelrohr - Wikipedia [en.wikipedia.org]
- 5. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 6. jkem.com [jkem.com]
Minimizing side reactions in reductive amination of ketones
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals troubleshooting side reactions during the reductive amination of ketones.
Diagnostic Workflows & Mechanistic Pathways
To effectively troubleshoot, we must first isolate the kinetic bottlenecks in your reaction. Reductive amination is a cascade process: condensation of the ketone and amine to form an imine/iminium intermediate, followed by hydride transfer. Side reactions occur when the relative rates of these steps are unbalanced.
Mechanistic pathways showing desired reductive amination vs. competing side reactions.
Diagnostic workflow for resolving side reactions in ketone reductive amination.
Troubleshooting Knowledge Base (FAQs)
Q1: Why am I seeing significant amounts of the corresponding alcohol instead of my target amine?
Causality: Ketones are sterically more hindered and electronically less electrophilic than aldehydes. Consequently, the initial condensation step to form the imine is slow. If you are using a highly active reducing agent (like NaBH₄) or if the catalyst reduces carbonyls rapidly, the reductant will attack the unreacted ketone directly, yielding an alcohol byproduct[1]. Solution:
-
Switch to a milder reductant: 2 is the industry standard for this issue. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it unreactive toward most ketones but highly reactive toward protonated iminium ions[2].
-
Implement an "Indirect" (Two-Step) Method: Force the imine condensation to completion using a dehydrating agent (e.g., Ti(OiPr)₄ or 4Å molecular sieves) before introducing any reducing agent[3].
Q2: How do I prevent over-alkylation (dialkylation) when synthesizing secondary amines?
Causality: When a primary amine reacts with a ketone, the newly formed secondary amine is often more nucleophilic and less sterically hindered than expected. It can outcompete the starting primary amine, reacting with another equivalent of the ketone to form an enamine/iminium species, which is then reduced to an unwanted tertiary amine[4]. Solution:
-
Stoichiometric Control: Use a large molar excess (2–5 equivalents) of the primary amine.
-
Reagent Selection: STAB has been proven to minimize dialkylation compared to NaBH₃CN and NaBH₄ because it is highly sensitive to steric bulk. The transition state for reducing a bulky tertiary iminium ion with STAB is energetically unfavorable[5].
Q3: My reaction with an electron-deficient aniline and a sterically hindered ketone is completely stalled. What are the best conditions?
Causality: Electron-withdrawing groups on the aniline severely reduce its nucleophilicity. Consequently, the imine intermediate never forms under standard mild conditions (like STAB in DCE). If you increase the temperature or time, the reductant simply degrades or reduces the ketone[6]. Solution: You must decouple the condensation and reduction steps using strong Lewis acid activation. A highly effective protocol utilizes6, followed by reduction with BH₃·THF or NaBH₄. This combination forces the condensation of weakly basic amines within minutes[6].
Quantitative Reagent Comparison
Selecting the correct hydride source is the most critical variable in minimizing side reactions. Use the following table to benchmark your reagent choices against green chemistry criteria and selectivity profiles.
| Reducing Agent | Relative Reactivity | Selectivity (Iminium vs Ketone) | Optimal pH | Over-alkylation Risk | Toxicity / Green Criteria |
| NaBH₄ | High | Low | 7–9 | High | Low toxicity, but poor atom economy due to side reactions. |
| NaBH₃CN | Moderate | High | 4–6 | Moderate | High toxicity (generates HCN gas at low pH). |
| NaBH(OAc)₃ (STAB) | Low | Very High | 4–5 | Low | Low toxicity; preferred industry standard for direct amination. |
| H₂ / Pd/C | Variable | Moderate | Neutral | Moderate | Greenest option; requires specialized pressure equipment. |
Validated Protocol: Indirect Reductive Amination via Ti(OiPr)₄
When direct reductive amination fails due to persistent ketone reduction or over-alkylation, an indirect (two-step) methodology is required. This protocol is designed as a self-validating system : the Titanium(IV) isopropoxide acts simultaneously as a Lewis acid to activate the ketone and a desiccant to irreversibly trap water, driving imine formation to 100% conversion before the reductant is introduced.
Materials Required:
-
Ketone (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Anhydrous THF and Absolute Ethanol
Step-by-Step Methodology:
-
Imine Formation: Charge an oven-dried flask with the ketone (1.0 eq) and primary amine (1.1 eq) under an inert argon atmosphere. Add anhydrous THF to achieve a 0.5 M concentration.
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.2 eq) dropwise at room temperature. Stir the mixture for 12–24 hours.
-
Causality Check: Pull an aliquot for IR spectroscopy. The disappearance of the strong C=O stretch (~1710 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) validates that the kinetic bottleneck (condensation) has been overcome. Do not proceed until conversion is >95%.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add absolute ethanol (equal volume to THF) to solubilize the borohydride.
-
Hydride Transfer: Slowly add NaBH₄ (1.5 eq) in small portions.
-
Causality Check: Mild effervescence (H₂ gas) will occur as the borohydride reacts with the excess Ti(OiPr)₄ and ethanol. Stir for 2 hours at room temperature.
-
-
Quench and Workup: Quench the reaction by adding water or 1M NaOH (approx. 2 mL per mmol of Ti). This hydrolyzes the titanium complex, precipitating insoluble white TiO₂.
-
Filtration: Filter the thick white suspension through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with ethyl acetate.
-
Isolation: Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure secondary amine.
References
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 2
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. 3
-
ACS Green Chemistry Institute. Reductive Amination. ACS Green Chemistry. 4
-
Afanasyev, O. I., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. 6
-
PMC. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. National Institutes of Health (NIH). 1
Sources
- 1. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
Stability of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol in solution
Technical Support Center: Solution Stability & Troubleshooting for (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
Welcome to the Technical Support Center for (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol (CAS: 1263094-43-4). As a highly specific chiral γ-amino alcohol utilized as a critical building block in pharmaceutical synthesis[1], maintaining its stereochemical and chemical integrity in solution is paramount. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible experimental outcomes.
Section 1: Core Principles of Solution Stability
Understanding the causality behind degradation is the first step in prevention. The stability of this molecule is dictated by two primary functional groups:
-
Benzylic Amine Reactivity: The C1 position is activated by the adjacent phenyl ring. This lowers the C-H bond dissociation energy, making the molecule highly susceptible to oxidative deamination. Under oxidative stress, the formation of aminyl radicals can lead to subsequent C-C and C-N bond cleavage[2].
-
Nucleophilic Condensation: The unhindered primary amine is a strong nucleophile. It readily reacts with electrophilic solvents (e.g., ketones, esters) and dissolved atmospheric gases (CO₂) to form Schiff bases and carbamate salts, respectively.
-
Stereochemical Vulnerability: While the γ-amino alcohol backbone prevents rapid retro-aldol degradation, the benzylic C1 proton can undergo base-catalyzed deprotonation or reversible imine formation, leading to epimerization (yielding the 1S,3S diastereomer).
Section 2: Troubleshooting FAQs
Q1: Why is my stock solution turning cloudy or precipitating over time?
-
Cause: The primary amine reacts with dissolved atmospheric carbon dioxide (CO₂) to form a zwitterionic intermediate, which subsequently precipitates as a stable, insoluble carbamate salt. This is a common degradation pathway for primary alkanolamines exposed to air[3].
-
Solution: Always prepare solutions using degassed solvents. Purge the headspace of storage vials with Argon or Nitrogen and use PTFE-lined septa.
Q2: I am observing a new impurity peak in my HPLC chromatogram when using acetone or ethyl acetate as a diluent. What is happening?
-
Cause: The primary amine at C1 undergoes a rapid condensation reaction with ketone solvents (like acetone) to form a Schiff base (imine). When using ethyl acetate, slow amidation can occur over time, especially if trace moisture or base is present.
-
Solution: Switch to non-reactive, polar aprotic or protic solvents such as LC-MS grade Acetonitrile (MeCN) or Methanol (MeOH) for analytical preparations.
Q3: How do I prevent epimerization at the C1 benzylic position during long-term storage?
-
Cause: The benzylic proton at C1 is relatively acidic. Under strongly basic conditions, or via trace-metal catalyzed oxidative pathways, reversible imine formation can occur, leading to racemization/epimerization at the 1R center.
-
Solution: Store stock solutions at -20°C in amber vials to prevent photolytic radical initiation. Maintain the pH of aqueous solutions near neutral (pH 6-8) to minimize base-catalyzed deprotonation.
Q4: What causes the loss of assay (concentration drop) without visible precipitation?
-
Cause: Oxidative degradation. The presence of dissolved oxygen or trace peroxides in solvents (like THF) can initiate the formation of aminyl radicals, leading to oxidative deamination or C-C bond cleavage[4].
-
Solution: Use peroxide-free solvents (test THF with KI starch paper before use) and consider adding a radical scavenger (e.g., BHT) if the downstream chemistry permits.
Section 3: Quantitative Stability Data
The following table summarizes the stability of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol (10 mg/mL) across various diluents and conditions.
| Solvent System | Storage Condition | 24h Purity (HPLC) | 7-Day Purity (HPLC) | Primary Degradant / Issue |
| Acetonitrile (MeCN) | 4°C, Ar Purge | >99.5% | >99.0% | None (Stable Baseline) |
| Methanol (MeOH) | 4°C, Ar Purge | >99.5% | >98.5% | Trace oxidative deamination |
| Acetone | 25°C, Ambient | <90.0% | <50.0% | Schiff Base Formation |
| THF (Unstabilized) | 25°C, Ambient | ~95.0% | ~85.0% | Oxidative Cleavage / Radicals |
| Water (pH 10 buffer) | 40°C, Ambient | ~98.0% | ~92.0% | Epimerization at C1 |
Section 4: Experimental Protocols
Protocol A: Preparation of CO₂-Free, Stable Stock Solutions System Validation: A clear solution upon thawing confirms the absence of carbamate precipitation, validating the inert atmosphere.
-
Solvent Degassing: Sparge LC-MS grade Acetonitrile with high-purity Argon for 15 minutes to displace dissolved O₂ and CO₂.
-
Weighing: Weigh the (1R,3S)-amino alcohol in a glovebox or under a localized nitrogen stream to minimize atmospheric exposure.
-
Dissolution: Transfer the solid to an amber glass vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mg/mL).
-
Sealing: Flush the vial headspace with Argon for 30 seconds. Seal immediately with a PTFE-lined crimp cap.
-
Storage: Store at -20°C.
Protocol B: Chiral HPLC Method for Monitoring Epimerization and Degradation Causality Check: Diethylamine (DEA) is added to the mobile phase as a basic modifier to actively suppress peak tailing caused by the primary amine interacting with residual silanols on the stationary phase.
-
Column Selection: Use a chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) capable of resolving the (1R,3S) and (1S,3S) diastereomers.
-
Mobile Phase: Prepare an isocratic mixture of Hexane/Ethanol/Diethylamine (DEA) (90:10:0.1 v/v/v).
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm (targeting the benzylic chromophore).
-
System Suitability (Validation): Inject a mixed standard of (1R,3S) and (1S,3S) isomers. The system is validated for quantitative use only if the resolution (Rs) between the two peaks is > 1.5.
Section 5: Mechanistic and Workflow Visualizations
Fig 1: Primary degradation pathways of the γ-amino alcohol in solution.
Fig 2: Self-validating analytical workflow for stability testing.
References
1.[1] "(1R,3S)-1-Amino-4-methyl-1-phenyl-3-pentanol - Documentation", Fluorochem. 1 2.[4] "An In-Depth Technical Guide to the Stability and Reactivity of 2-(Isopropylamino)ethanol", Benchchem. 4 3.[3] "In-Depth Technical Guide on the Reaction Kinetics of 2-(Isopropylamino)ethanol", Benchchem. 3 4.[2] "C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions", ResearchGate.2
Sources
Chiral HPLC Methods for Separating Amino Alcohol Stereoisomers: A Comparative Guide
Amino alcohols—encompassing critical pharmacophores such as
As a Senior Application Scientist, I have structured this guide to move beyond basic column selection. Here, we objectively compare the mechanistic performance of leading Chiral Stationary Phases (CSPs) and provide a causality-driven, self-validating methodology for developing robust amino alcohol enantioseparations.
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
The successful resolution of amino alcohol enantiomers dictates that the chiral selector must simultaneously provide stereospecific spatial recognition while mitigating non-specific achiral retention.
Polysaccharide-Based CSPs (The Gold Standard)
Derivatized cellulose and amylose polymers (e.g., tris(3,5-dimethylphenylcarbamate)) are responsible for the vast majority of analytical and preparative chiral separations[2].
-
Mechanism: Enantiorecognition is driven by a combination of hydrogen bonding at the carbamate linkage,
interactions with the phenyl rings, and steric inclusion within the helical groove of the polymer[2]. -
Causality & Application: Coated polysaccharide phases are highly effective but restrict solvent choices. Immobilized versions (e.g., Chiralpak IA/IB/IC) allow the use of "forbidden" aggressive solvents like dichloromethane or MTBE[3]. For rigid amino alcohols with poor solubility in standard normal-phase solvents, this expanded mobile phase compatibility is critical for optimizing both solubility and selectivity.
Crown Ether CSPs
Crown ether phases (e.g., ChiroSil RCA(+)) are highly specialized tools that excel where polysaccharides struggle: native, underivatized primary amines[3].
-
Mechanism: The chiral selector, typically a (+)- or (-)-(18-Crown-6)-tetracarboxylic acid, forms a highly specific pseudo-planar host-guest inclusion complex with the protonated primary ammonium ion (
)[3]. -
Causality & Application: Because complexation strictly requires a primary amine, these columns will fail for secondary or tertiary amino alcohols (like most
-blockers). Furthermore, they mandate the use of strongly acidic aqueous mobile phases (e.g., perchloric acid or TFA) to ensure complete protonation of the analyte[4].
Cyclofructan & Cyclodextrin CSPs
Macrocyclic phases, including acetylated
-
Mechanism: Cyclofructans possess a crown-ether-like core that provides strong hydrogen-bonding capabilities without the strict geometric limitations of true crown ethers[4].
-
Causality & Application: Cyclofructan-based CSPs demonstrate exceptionally high success rates for primary amino alcohols in polar organic modes (e.g., Acetonitrile/Methanol). However, their enantio-recognition is highly sensitive to the choice of basic additive; while butylamine works well for polysaccharides, it disrupts the chiral recognition cavity of cyclofructans, making Triethylamine (TEA) the mandatory silanol screening agent[4].
Ligand-Exchange CSPs
-
Mechanism: These phases rely on the formation of transient, ternary diastereomeric complexes between a transition metal ion (typically Cu
), a covalently bonded chiral selector (e.g., an L-proline derivative), and the amino alcohol analyte[6]. -
Causality & Application: The spatial distance between the amino and hydroxyl groups dictates the thermodynamic stability of the bidentate complex[6]. While highly specific, ligand exchange suffers from slow mass transfer kinetics (resulting in broader peaks) and requires the continuous addition of copper to the mobile phase, complicating downstream MS detection or preparative recovery.
Comparative Performance Data
The following table synthesizes the operational parameters and target profiles for the primary CSPs used in amino alcohol separations.
| CSP Category | Representative Columns | Primary Recognition Mechanism | Target Amino Alcohol Profile | Optimal Mobile Phase Mode | Additive Requirements |
| Polysaccharide (Immobilized) | Chiralpak IA, IB, IC, Epitomize CSP-2 | H-bonding, | Broad (Primary, Secondary, Tertiary) | Normal Phase (NP), Polar Organic (PO) | 0.1% DEA or TEA + 0.1% TFA |
| Crown Ether | ChiroSil RCA(+), SCA(-) | Host-Guest Inclusion | Primary Amines Only (e.g., Norephedrine) | Acidic Aqueous / Reversed Phase | Strongly Acidic (e.g., HClO |
| Cyclofructan | Larihc CF6-P | Core H-bonding | Primary & Secondary Amines | Polar Organic (PO) | TEA (Avoid Butylamine) |
| Ligand Exchange | Chiralpak MA(+), Astec CLC | Ternary Cu | Aqueous (Isocratic) | CuSO |
Decision Workflow for Amino Alcohol Enantioseparation
Decision tree for selecting the optimal Chiral Stationary Phase based on amino alcohol substitution.
Experimental Protocol: Systematic Method Development
To ensure scientific integrity, method development must be treated as a self-validating system. The following protocol outlines the causality behind optimizing a polysaccharide-based CSP for a secondary amino alcohol (e.g., Propranolol).
Step 1: Mobile Phase Formulation and Additive Masking
Objective: Suppress secondary interactions between the basic amine and acidic silanols.
-
Prepare a Normal Phase (NP) screening solvent: Hexane / Isopropanol (80:20, v/v).
-
Crucial Causality: Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) to the organic modifier prior to mixing[1].
-
Why? The DEA acts as a sacrificial base, aggressively competing for and masking the unreacted silanols on the silica support. The TFA protonates the analyte's amine, modulating its interaction kinetics with the chiral groove. Omitting these additives will result in severe peak tailing or complete irreversible adsorption of the amino alcohol.
-
Step 2: System Equilibration and Validation
Objective: Establish a stable thermodynamic solvation layer on the CSP.
-
Flush the column with 20–30 column volumes (CV) of the prepared mobile phase. Chiral stationary phases require significantly longer equilibration times than standard C18 columns due to the complex polymer swelling and additive memory effects[1].
-
Self-Validating Check: Inject an achiral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). The peak must be perfectly symmetrical. If the void marker tails, the system plumbing or column bed is compromised; if it is symmetrical but the amino alcohol tails, the additive concentration in Step 1 must be increased.
Step 3: Thermodynamic Temperature Profiling
Objective: Optimize the resolution factor (
-
Perform injections at 10°C, 25°C, and 40°C.
-
Crucial Causality: Plot
versus (van 't Hoff plot). While lower temperatures generally increase the separation factor ( ) by maximizing enthalpic interactions, polysaccharide columns often exhibit entropy-controlled enantioseparations for amino alcohols at higher temperatures. Operating at 40°C can yield shorter retention times, sharper peaks (due to improved mass transfer), and greater overall selectivity[7].
References
- "Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography" J-Stage.
- "Chiral HPLC and SFC Columns" Columnex.
- "High-performance liquid chromatographic enantioseparation of amino alcohol analogues possessing 1,2,3,4-tetrahydroisoquinoline skeleton on polysaccharide-based chiral stationary phases" PubMed / NIH.
- "Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols" PubMed / NIH.
- "Chiral Stationary Phases for Liquid Chromatography: Recent Developments" MDPI.
- "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns" PMC / NIH.
- "Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers" Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. columnex.com [columnex.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 6. Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic enantioseparation of amino alcohol analogues possessing 1,2,3,4-tetrahydroisoquinoline skeleton on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Unambiguous Determination by X-ray Crystallography
Sources
- 1. Scope and limitations of absolute configuration determination of allenic natural products using the CCC stretching VCD signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iucr.org [iucr.org]
- 5. spectroscopyasia.com [spectroscopyasia.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. spark904.nl [spark904.nl]
- 12. biotools.us [biotools.us]
- 13. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. chemistrywithatwist.com [chemistrywithatwist.com]
- 16. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 19. Vibrational Circular Dichroism Spectra of Atomically‐Precise Metal Clusters: Unveiling Conformational Structures and Mechanism of VCD Enhancement via Full Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quantitative agreement between experiment and theory for Vibrational Circular Dichroism enhanced by electronically excited states [arxiv.org]
Optical Rotation Reference Values for (1R,3S) Isomers: A Comparative Guide for Chiral Validation
In drug development and asymmetric synthesis, the precise spatial arrangement of atoms dictates a molecule's biological efficacy and safety. Compounds possessing the (1R,3S) absolute configuration—often found in rigid cyclic systems—are highly valued as pharmaceutical intermediates, chiral resolving agents, and agrochemicals.
As a Senior Application Scientist, I rely on optical rotation (
Mechanistic Causality: The Physics of (1R,3S) Optical Activity
Optical rotation occurs when plane-polarized light passes through a solution containing chiral molecules. The electric field vector of the light interacts asymmetrically with the electron clouds of the (1R,3S) stereocenters, causing a phase shift that manifests as a measurable rotation angle (
It is a common misconception that molecules with the same absolute configuration (e.g., all (1R,3S) isomers) will rotate light in the same direction. In reality, the direction (+ or -) and magnitude of rotation are highly dependent on:
-
Substituent Electronegativity and Sterics: The specific functional groups attached to the chiral centers alter the overall dipole moment and polarizability of the molecule.
-
Solvent Interactions: Solvents can form hydrogen bonds or induce dipole interactions with the solute, altering its preferred conformational state. A change in conformation directly alters how the molecule interacts with polarized light.
-
Concentration and Temperature: Described by Biot’s Law, specific rotation is normalized for concentration and path length, but non-linear aggregation can occur at high concentrations.
Comparative Analysis of Key (1R,3S) Isomers
To illustrate the diversity of optical responses within the (1R,3S) family, we compare three distinct compounds utilized in modern chemical research.
Quantitative Data Comparison
| Compound | Structural Class & Application | Specific Rotation | Experimental Conditions |
| (1R,3S)-(+)-Camphoric Acid | Bicyclic derivative; Chiral resolving agent | +46.0° ± 2.0° | Methanol (c=1), 20°C |
| (-)-(1R,3S)-3-Aminocyclopentanecarboxylic Acid | Cyclic amino acid; Pharma intermediate | -6.0° ± 2.0° | Water (c=1), 25°C |
| (1R,3S)-Methyl-3-methoxy-1-phenyl-butane | Acyclic ether; Synthetic building block | +13.2° | Chloroform (c=1.0), 25°C |
Field-Proven Insights
1. (1R,3S)-(+)-Camphoric Acid: This compound is a classic chirality-inducing agent used to separate racemic mixtures (such as DL-lysine) via fractional crystallization[1]. The rigid cyclopentane ring, constrained further by gem-dimethyl groups, provides excellent steric differentiation. Its strong dextrorotatory nature (+46.0° in methanol[2] or ethanol[3]) makes it highly reliable for polarimetric tracking during industrial scale-up.
2. (-)-(1R,3S)-3-Aminocyclopentanecarboxylic Acid: Also known as β-homocycloleucine, this compound is a conformationally restricted amino acid analog[4]. It is highly sought after in drug development because it mimics natural amino acids while resisting enzymatic degradation[4]. Despite sharing the (1R,3S) backbone with camphoric acid, its specific functional groups (amine and carboxylic acid) and its interaction with an aqueous solvent environment result in a levorotatory profile (-6.0° in water)[4].
3. (1R,3S)-Methyl-3-methoxy-1-phenyl-butane: Unlike the rigid cyclic structures above, this acyclic compound exhibits a modest dextrorotatory value (+13.2° in chloroform)[5]. The flexibility of the carbon chain allows for multiple conformers in solution, which averages out the overall phase shift of the polarized light, leading to a lower magnitude of rotation compared to rigid bicyclic systems.
Experimental Protocol: Self-Validating Polarimetry
To ensure trustworthiness and reproducibility, optical rotation measurements must be treated as a self-validating system. The following methodology guarantees that environmental and instrumental artifacts are isolated from the true chiral signal.
Step-by-Step Methodology
Step 1: Precision Sample Preparation
-
Dry the (1R,3S) sample in a vacuum desiccator to remove residual moisture, which can artificially lower the concentration and the resulting rotation value.
-
Accurately weigh the target mass (e.g., 100.0 mg for a c=1.0 solution) using an analytical balance (±0.1 mg precision).
-
Transfer the powder to a 10.0 mL Class A volumetric flask.
-
Dissolve completely in the specified solvent (e.g., HPLC-grade Methanol for Camphoric Acid) and dilute to the mark.
Step 2: Instrument Calibration (The Blank)
-
Turn on the polarimeter and the sodium lamp (589 nm) at least 30 minutes prior to measurement to ensure thermal and optical stability.
-
Set the Peltier temperature controller to the required standard (typically 20.0°C or 25.0°C).
-
Fill a clean 1 dm (100 mm) polarimeter cell with the pure, degassed solvent.
-
Insert the cell, allow the temperature to equilibrate for 2 minutes, and zero the instrument. Causality note: This step subtracts any background rotation caused by the solvent or the glass cell itself.
Step 3: Optical Measurement
-
Rinse the cell three times with small aliquots of the prepared sample solution to prevent dilution.
-
Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path (bubbles scatter light and cause erratic readings).
-
Record the observed rotation (
). Take a minimum of 5 readings and calculate the mean to minimize random optical noise.
Step 4: Data Calculation
Apply Biot’s Law to determine the specific rotation:
Workflow Visualization
The following diagram outlines the logical flow of the self-validating polarimetry protocol.
Standardized polarimetry workflow for validating (1R,3S) chiral isomers.
References
- Adipogen. "D-(+)-Camphoric acid | CAS 124-83-4". Adipogen Life Sciences.
- Chem-Impex. "(-)-(1R,3S)-3-Aminocyclopentane carboxylic acid". Chem-Impex International.
- SpectraBase. "(1R,3S)-Methyl-3-methoxy-1-phenyl-butane-1". John Wiley & Sons, Inc.
- Thermo Fisher Scientific. "(1R,3S)-(+)-Camphoric acid, 98+%". Thermo Scientific Chemicals.
- Fisher Scientific. "(1R,3S)-(+)-Camphoric acid, 98+%". Thermo Scientific Alfa Aesar.
Sources
Comparative Guide: Hydroxyethylamine vs. Hydroxyethylene Isosteres in Drug Design
Executive Summary
In the design of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE1, Renin), mimicking the tetrahedral transition state of peptide bond hydrolysis is the central strategy. Two of the most successful non-cleavable transition-state isosteres (TSIs) are Hydroxyethylamine (HEA) and Hydroxyethylene (HE) .
While both scaffolds successfully mimic the geometry of the tetrahedral intermediate, they diverge significantly in electronic properties, synthetic accessibility, and physicochemical profiles. This guide provides a technical comparison to assist medicinal chemists in scaffold selection, supported by experimental protocols and mechanistic insights.
Structural & Mechanistic Basis
The core difference lies in the atom replacing the scissile amide nitrogen.
-
Hydroxyethylamine (HEA): Retains a nitrogen atom (–CH(OH)–CH₂–N –). This secondary amine is often basic, introducing a positive charge at physiological pH unless derivatized (e.g., sulfonamides).
-
Hydroxyethylene (HE): Replaces the nitrogen with a carbon (–CH(OH)–CH₂–C H₂–). This creates an all-carbon backbone that is electronically neutral and chemically stable, closely mimicking the charge distribution of the transition state without introducing extraneous basicity.
Mechanistic Implications
-
H-Bonding Network: The hydroxyl group in both isosteres binds to the catalytic aspartic acid dyad (e.g., Asp25/Asp25' in HIV protease).[1] However, the amine in HEA can alter this network. In some crystal structures, the HEA amine itself interacts with the catalytic aspartates, displacing the hydroxyl group slightly compared to the HE binding mode.[1]
-
pKa & Solubility: HEA's amine can improve aqueous solubility but may reduce membrane permeability if highly ionized. HE is lipophilic, often requiring solubilizing groups elsewhere in the molecule.
Visualization: Isostere Structure & Binding Logic
Figure 1: Structural relationship between native substrate transition state and HEA/HE isosteres.
Synthetic Accessibility Comparison
The choice between HEA and HE is often dictated by synthetic feasibility.
Hydroxyethylamine (HEA)
Route: Nucleophilic opening of chiral amino-epoxides.
-
Pros: Highly convergent. Chiral epoxides are readily derived from amino acids (e.g., L-phenylalanine).
-
Cons: Regioselectivity can be an issue (attack at C3 vs C2), though Lewis acids usually direct attack to the less hindered carbon.
Hydroxyethylene (HE)
Route: C-C bond formation (Aldol, Grignard, or Homoallylic addition).
-
Pros: Creates a stable C-C bond.
-
Cons: Generally requires more steps. Stereocontrol of the new hydroxyl center and the alpha-carbon is challenging, often requiring Evans auxiliaries or Sharpless epoxidation strategies.
Visualization: Synthetic Workflows
Figure 2: Comparative synthetic pathways. HEA synthesis is typically more direct via epoxide opening.
Performance Comparison (SAR & Data)
Comparative Data Table
| Feature | Hydroxyethylamine (HEA) | Hydroxyethylene (HE) |
| Electronic Character | Basic secondary amine (can be protonated). | Neutral all-carbon backbone. |
| H-Bonding | Donor (OH) + Donor/Acceptor (NH). | Donor (OH) only. |
| Binding Potency | High (e.g., Amprenavir Ki ~ 0.6 nM). | High (e.g., Indinavir Ki ~ 0.5 nM). |
| Solubility | Generally higher (due to amine polarity). | Lower (lipophilic core). |
| Metabolic Stability | Good, but N-dealkylation is a risk. | Excellent backbone stability. |
| Synthetic Difficulty | Moderate (Epoxide opening is standard). | High (Requires stereoselective C-C bond formation). |
| Commercial Examples | Amprenavir, Saquinavir, Nelfinavir.[2] | Indinavir, Ritonavir, Lopinavir.[2] |
Case Study: HIV Protease
-
HEA (Amprenavir): The secondary amine forms a water-mediated hydrogen bond network. The flexibility of the C–N bond allows the inhibitor to adapt to mutations (e.g., I50V), maintaining potency against drug-resistant strains.
-
HE (Indinavir): The rigid C–C backbone provides a "lock-and-key" fit. However, this rigidity can sometimes make the inhibitor more susceptible to resistance mutations that alter the active site volume.
Experimental Protocols
Protocol A: Synthesis of HEA Isostere (Epoxide Opening)
Objective: Synthesize a core HEA scaffold via regioselective ring opening of a Boc-protected amino epoxide.
Reagents:
-
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (Chiral Epoxide)
-
Isobutylamine (Nucleophile)
-
Isopropanol (Solvent)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq (e.g., 500 mg) of the Chiral Epoxide in anhydrous isopropanol (10 mL).
-
Addition: Add 5.0 eq of isobutylamine. A large excess is used to prevent poly-alkylation.
-
Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The epoxide spot (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.2) should appear. Reaction time is typically 4–6 hours.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove solvent and excess amine.
-
Purification: Redissolve the residue in CH2Cl2 and wash with saturated NaHCO3. Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in CH2Cl2).
-
Validation: Confirm structure via 1H-NMR (look for disappearance of epoxide protons at 2.8-3.0 ppm and appearance of CH-OH multiplet at 3.6-3.8 ppm) and LC-MS (M+H peak).
Protocol B: Enzymatic Inhibition Assay (FRET)
Objective: Determine IC50 of the synthesized isostere against BACE1 or HIV Protease.
Reagents:
-
Recombinant Protease (e.g., BACE1)
-
FRET Substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics lysosomal/endosomal pH).
Procedure:
-
Preparation: Dilute the inhibitor (HEA or HE analog) in DMSO to create a 10-point serial dilution series (e.g., 10 µM to 0.1 nM).
-
Enzyme Mix: Add 10 nM BACE1 enzyme to a black 96-well plate (final volume 80 µL/well).
-
Incubation: Add 10 µL of inhibitor dilution to the wells. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add 10 µL of FRET substrate (final concentration 5 µM).
-
Measurement: Monitor fluorescence immediately (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for 30 minutes.
-
Analysis: Calculate the initial velocity (RFU/min) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism or similar).
Conclusion
For drug development professionals, the choice between HEA and HE isosteres represents a trade-off between synthetic efficiency and physicochemical optimization.
-
Choose HEA if you require rapid SAR exploration and improved aqueous solubility. The synthetic route is robust, and the resulting flexibility can be advantageous against resistant mutants.
-
Choose HE if you require a metabolic "tank" with high lipophilicity and strict electronic mimicry of the transition state, particularly if the basic amine of HEA introduces off-target toxicity or permeability issues.
Both scaffolds remain pillars of modern protease inhibitor design, validated by multiple FDA-approved therapeutics.
References
-
Ghosh, A. K., & Fidanze, S. (2001). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres.[3][4][5][6] The Journal of Organic Chemistry. Link
-
Tucker, T. J., et al. (1992). A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity.[6] Journal of Medicinal Chemistry. Link
-
Dohnálek, J., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates.[1] Journal of Medicinal Chemistry. Link
-
Wångsell, F., et al. (2010).[7] Synthesis of potent BACE-1 inhibitors incorporating a hydroxyethylene isostere as central core.[7][8][9][10] European Journal of Medicinal Chemistry. Link
-
Tung, R. D. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. Current Pharmaceutical Design. Link
Sources
- 1. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of potent BACE-1 inhibitors incorporating a hydroxyethylene isostere as central core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents [openmedicinalchemistryjournal.com]
Comparative Guide: (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol vs. Phenylnorstatine
[1]
Executive Summary
In the development of peptidomimetic drugs—particularly for aspartic proteases like HIV-1 protease, BACE1 (Alzheimer's), and Plasmepsin (Malaria)—the choice of the Transition State Isostere (TSI) is the critical determinant of potency and selectivity.
This guide compares two distinct TSI scaffolds:
-
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol (referred to here as the HEA-Phg Scaffold): A reduced Hydroxyethylamine (HEA) core mimicking a Phenylglycine-Valine dipeptide transition state. It offers chemical stability and flexibility.
-
Phenylnorstatine (Pns): A Hydroxymethylcarbonyl (HMC) isostere (specifically (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid). It mimics a Phenylalanine transition state but retains a carboxyl functionality, enabling a unique "fireman's grip" hydrogen bonding network with catalytic aspartates.
Verdict: While the HEA-Phg Scaffold offers superior chemical stability and ease of synthesis for "reduced" inhibitors, Phenylnorstatine consistently demonstrates higher intrinsic binding affinity (
Structural & Mechanistic Analysis
Chemical Identity
| Feature | (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol | Phenylnorstatine (Pns) |
| IUPAC Name | (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol | (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid |
| Class | Hydroxyethylamine (HEA) Isostere | Hydroxymethylcarbonyl (HMC) / Norstatine |
| Core Mimicry | Reduced Peptide Bond ( | |
| P1 Side Chain | Phenyl (Directly on C1 | Benzyl (On C3 |
| P1' Side Chain | Isopropyl (Valine mimic) | Variable (Determined by peptide coupling) |
| Key Functionality | Secondary Alcohol + Primary Amine | Secondary Alcohol + Primary Amine + Carboxylic Acid |
Mechanism of Action (Protease Inhibition)
Both compounds function as Transition State Mimics , tricking the enzyme into binding a non-cleavable analogue of the tetrahedral intermediate formed during peptide hydrolysis.
-
HEA-Phg Scaffold (The Alcohol):
-
Binding Mode: The hydroxyl group displaces the catalytic water molecule and hydrogen bonds directly with the catalytic Aspartate residues (e.g., Asp25/Asp25' in HIV-1).[1]
-
Limitation: The lack of a carbonyl group at the scissile bond position results in the loss of specific hydrogen bonds with the enzyme's "flap" water or backbone amides, often requiring larger compensatory side chains to maintain potency.
-
-
Phenylnorstatine (The Acid/HMC):
-
Binding Mode: The hydroxyl group binds the catalytic Aspartates.[2] Crucially, the adjacent carbonyl (from the carboxylic acid or resulting amide) and the amine orientation create a rigid geometry that mimics the exact tetrahedral transition state.
-
The "Fireman's Grip": Pns is known to form a tighter network of H-bonds, often involving a structural water molecule that bridges the inhibitor to the enzyme flaps (e.g., Ile50/Ile50' in HIV-1).
-
Visualization of Binding Pathways
The following diagram illustrates the mechanistic divergence in how these scaffolds engage the catalytic site.
Caption: Mechanistic comparison of Hydroxyethylamine (HEA) vs. Phenylnorstatine (Pns) binding modes in aspartic proteases.
Performance Comparison Data
The following data aggregates representative performance metrics from literature comparing HEA and Norstatine-based inhibitors (e.g., KNI series vs. Saquinavir analogues).
| Metric | HEA-Phg Scaffold | Phenylnorstatine (Pns) | Interpretation |
| Binding Affinity ( | 0.5 – 10 nM | < 0.1 nM (Sub-nanomolar) | Pns provides superior electrostatic complementarity to the active site. |
| Selectivity (vs. Cathepsin D) | Moderate (~100-fold) | High (>1000-fold) | The specific stereochemistry of Pns ((2R,3S)) minimizes off-target binding. |
| Metabolic Stability ( | High (Reduced bond is stable) | Moderate (Amide bonds susceptible) | HEA is chemically inert; Pns derivatives often require steric protection (e.g., KNI-272). |
| Oral Bioavailability | Variable (P-gp substrate issues) | Good (JE-2147 example) | Pns allows for smaller molecular weight inhibitors, improving pharmacokinetic profiles. |
| Synthetic Complexity | Low (Epoxide opening) | High (Stereoselective aldol/cyanohydrin) | HEA is easier to manufacture at scale. |
Experimental Protocols
Synthesis of Phenylnorstatine (Pns) Core
Note: Synthesis of Pns requires strict stereocontrol to achieve the (2R,3S) configuration.
Reagents:
-
N-Protected Phenylalanine aldehyde (Boc-Phe-H)
-
Acetone cyanohydrin[3]
-
Lipase (for resolution) or Chiral auxiliary
Protocol:
-
Cyanohydrin Formation: React Boc-Phe-H with acetone cyanohydrin and triethylamine at 0°C to form the cyanohydrin intermediate.
-
Hydrolysis: Acidic hydrolysis (HCl/dioxane) converts the nitrile to the
-hydroxy acid. -
Stereochemical Resolution:
-
Method A (Enzymatic): Use Lipase PS (Amano) in vinyl acetate to selectively acetylate the (2S,3S) isomer, leaving the desired (2R,3S) alcohol free.
-
Method B (Chemical): Recrystallization of the diastereomeric salt using (S)-phenylethylamine.
-
-
Validation: Verify stereochemistry via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). The (2R,3S) isomer should elute distinctly from the (2S,3S) impurity.
Synthesis of HEA-Phg Scaffold ((1R,3S)-Alcohol)
Reagents:
-
(R)-Phenylglycine
-
Isobutylmagnesium bromide (or similar Grignard for the side chain)
-
Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent)
Protocol:
-
Aldehyde Generation: Reduce N-Boc-(R)-Phenylglycine to the aldehyde.
-
Epoxidation: React the aldehyde with dimethylsulfoxonium methylide to form the diastereomeric epoxide.
-
Ring Opening: React the epoxide with isopropylamine (or nucleophile of choice) to generate the amino alcohol core. Note: The specific (1R,3S) stereochemistry is dictated by the starting amino acid and the reagent control during epoxidation.
Enzymatic Inhibition Assay (FRET-Based)
Objective: Determine
-
Substrate Preparation: Use a fluorogenic substrate (e.g., RE(Edans)-SQNYPIVQK(Dabcyl)-R). Dissolve to 10
M in assay buffer. -
Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Inhibitor Dilution: Prepare serial dilutions (1 nM to 10
M) of the HEA and Pns compounds in DMSO. -
Reaction:
-
Add 80
L Buffer + 10 L Inhibitor to 96-well black plate. -
Add 10
L HIV-1 Protease (final conc 10-50 nM). Incubate 10 min at 37°C. -
Initiate with 10
L Substrate.
-
-
Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 mins.
-
Analysis: Fit the initial velocity (
) vs. [Inhibitor] to the Morrison equation to derive .
References
-
Mimoto, T., et al. (1999). "Rational design and synthesis of a novel class of HIV-1 protease inhibitors containing a phenylnorstatine structure, KNI-272." Journal of Medicinal Chemistry. Link
-
Kiso, Y. (2000). "Design and synthesis of protease inhibitors based on the transition-state mimetic concept." Biopolymers. Link
-
Ghosh, A. K., et al. (2008). "Structure-based design of BACE1 inhibitors for Alzheimer's disease." Journal of Neurochemistry. Link
-
Skálová, T., et al. (2004).[1] "A Phenylnorstatine Inhibitor Binding to HIV-1 Protease: Geometry, Protonation, and Subsite−Pocket Interactions Analyzed at Atomic Resolution."[1] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (Phenylnorstatine)." Link
Validating Enantiomeric Excess (ee) of Chiral Amine Intermediates: A Comparative Methodological Guide
Chiral amines are ubiquitous building blocks in modern drug discovery, forming the structural core of numerous active pharmaceutical ingredients (APIs) such as sitagliptin and cinacalcet. Because enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles, validating the enantiomeric excess (
This guide objectively evaluates the leading analytical methodologies—Chromatography (HPLC/SFC), Nuclear Magnetic Resonance (NMR), and High-Throughput Chiroptical Spectroscopy—providing causality-driven protocols to establish self-validating workflows.
Methodological Landscape & Comparative Analysis
To accurately determine
Table 1: Quantitative Comparison of ee Determination Methods for Chiral Amines
| Analytical Method | Resolution Mechanism | Accuracy / Error Margin | Throughput | Sample Prep Complexity | Cost | Best Use Case |
| Chiral HPLC / SFC | Transient diastereomeric interactions with Chiral Stationary Phase (CSP) | High (< 0.5% error) | Low to Medium (10-30 mins/sample) | Low (Direct injection) | High (Columns & Solvents) | Final API validation, high-precision QC |
| NMR with CDAs | Covalent conversion to diastereomers (e.g., Mosher's amides) | High (< 1-2% error) | Medium (5-15 mins/sample) | High (Derivatization & purification) | Medium | Absolute configuration assignment |
| NMR with CSAs | Non-covalent diastereomeric solvation complexes | Medium (< 2-3% error) | Medium (5-10 mins/sample) | Low (Mix and measure) | Medium | Rapid structural confirmation |
| CD Spectroscopy | In situ complexation (e.g., Fe(II) octahedral assemblies) | Moderate (< 5% error) | High (< 1 min/sample) | Low (Microplate mixing) | Low (Post-setup) | High-throughput screening (HTS) of catalysts |
Chromatographic Resolution (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using polysaccharide-based Chiral Stationary Phases (CSPs) remain the gold standard for
Causality of the Method : Polysaccharide CSPs (e.g., amylose or cellulose derivatives coated on silica) provide a chiral environment featuring hydrogen bonding, dipole-dipole, and
Self-Validating Protocol: Direct HPLC Analysis
-
Sample Preparation : Dissolve the chiral amine intermediate in an HPLC-grade diluent (e.g., Hexane/Isopropanol 90:10) to a concentration of 1 mg/mL.
-
Validation Check: Ensure complete dissolution to prevent column clogging and baseline noise.
-
-
Column Selection & Mobile Phase : Select a complementary CSP (e.g., CHIRALPAK AD-H). For basic amines, the addition of a mobile phase modifier (e.g., 0.1% diethylamine or ethanolamine) is critical.
-
Causality: Basic modifiers suppress secondary interactions between the amine and residual surface silanols on the silica support, preventing peak tailing and ensuring accurate integration.
-
-
Equilibration & Injection : Equilibrate the column until the baseline is stable. Inject 5-10
L of the sample. -
Data Acquisition : Monitor at the
of the amine. Calculate using the formula: .
Chromatographic workflow for chiral amine separation highlighting the role of modifiers.
NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)
When chromatographic methods fail due to a lack of chromophores or poor resolution, NMR spectroscopy offers a robust alternative. The use of CDAs, such as Mosher's acid chloride (MTPA-Cl) or novel chiral phosphazane reagents, converts enantiomers into covalent diastereomers ()[2],[3].
Causality of the Method : Enantiomers have identical NMR spectra. By reacting a racemic primary or secondary amine with an enantiopure CDA (e.g.,
Self-Validating Protocol: Phosphazane Derivatization ( P NMR)
Recent advancements utilize inorganic cyclodiphosph(III)azane CDAs, which react rapidly with chiral amines to yield sharp
-
In Situ Reaction : In an NMR tube, dissolve 0.05 mmol of the chiral amine in 0.5 mL of dry CDCl
. Add 1.1 equivalents of the enantiopure phosphazane CDA. -
Quaternization : Add an excess of methyl iodide (MeI) to quaternize the phosphorus framework.
-
Causality: Quaternization locks the conformation of the diastereomers, maximizing the chemical shift difference (
) between the two species in the P spectrum[4].
-
-
Acquisition : Acquire the
P NMR spectrum (decoupled from H). -
Integration : Identify the two distinct singlets corresponding to the diastereomers. The ratio of their integrals directly yields the
[4].-
Validation Check: Run a racemic standard first to confirm baseline resolution and a strict 1:1 integration ratio.
-
Logical flow of converting enantiomers to diastereomers for NMR ee determination.
High-Throughput Chiroptical Screening (CD Spectroscopy)
Traditional chromatography is poorly suited for parallel asymmetric synthesis, where hundreds of catalytic reactions must be evaluated simultaneously[5]. Circular Dichroism (CD) spectroscopy combined with self-assembling metal complexes bridges this gap ()[5],[6].
Causality of the Method : Primary
Self-Validating Protocol: Microplate CD Assay
-
Reagent Preparation : Prepare a stock solution of pyridine-2,6-dicarbaldehyde (10 mM) and Fe(II) triflate (6.67 mM) in acetonitrile[6].
-
Complexation : In a 96-well plate, add 200
L of the unknown amine reaction mixture to 62.5 L of the aldehyde. Allow transimination to occur[6]. -
Metal Coordination : Add 62.5
L of the Fe(II) solution[6].-
Validation Check: The solution will exhibit a distinct color change indicating octahedral complex formation.
-
-
Measurement : Read the ellipticity at 600 nm using a CD plate reader[5].
-
Quantification : Compare the measured CD signal against a pre-constructed linear calibration curve (Ellipticity vs. known
values) to determine the of the unknown samples[5].
Conclusion
Selecting the appropriate
References
-
Peel, A. J., et al. "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Chemical Science, 2022.[Link]
-
Dragna, J. M., et al. "Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy." Journal of the American Chemical Society, 2012.[Link]
-
Rothchild, R. "NMR determination of enantiomeric excess." Enantiomer, 2000.[Link]
-
Zhang, Y., et al. "A Real-Time Strategy for Chiroptical Sensing and Enantiomeric Excess Determination of Primary Amines via an Acid–Base Reaction." Organic Letters, 2022.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ole.uff.br [ole.uff.br]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Potency Comparison Guide: (1R,3S) vs (1S,3R) Inhibitor Analogs
This guide provides an in-depth technical comparison of (1R,3S) versus (1S,3R) inhibitor analogs, focusing on their application in kinase and enzyme inhibition. We analyze the critical impact of stereochemistry on potency, using Indazole-Derived ULK1 Inhibitors and IspD Antimalarials as primary case studies.
Executive Summary
In medicinal chemistry, the stereochemical configuration of 1,3-disubstituted cycloalkane scaffolds (e.g., cyclohexanes, cyclopentanes) acts as a binary switch for biological activity. While (1R,3S) and (1S,3R) enantiomers possess identical physicochemical properties in an achiral environment, their interaction with chiral biological targets (enzymes/receptors) diverges drastically.[1]
This guide compares the potency of these specific stereoisomers, demonstrating that the (1R,3S) configuration is frequently the "eutomer" (active isomer) in specific binding pockets requiring a precise spatial vector of the 3-amino or 3-hydroxy group, whereas the (1S,3R) "distomer" often exhibits micromolar (inactive) potency due to steric clash or loss of critical hydrogen bonding.
Comparative Potency Analysis
The following data contrasts the biological activity of (1R,3S) and (1S,3R) analogs across two distinct target classes: ULK1 (Autophagy Kinase) and IspD (MEP Pathway Enzyme) .
Case Study A: Indazole-Derived ULK1 Inhibitors
Target: Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy.
In the optimization of indazole-based inhibitors, the orientation of the 3-aminocyclohexane moiety is critical. The (1R,3S) isomer aligns the amine to interact with the ATP-binding pocket residues (likely Glu93/Cys95 region), while the (1S,3R) isomer projects the amine away from the interaction interface.
| Compound ID | Configuration | Core Scaffold | IC50 (Potency) | Fold Difference | Status |
| SR-20295 (3g) | (1R, 3S) | Indazole-3-aminocyclohexane | 45 nM | 1x (Baseline) | Eutomer (Potent) |
| Compound 3d | (1S, 3R) | Indazole-3-aminocyclohexane | 3,000 nM | ~67x Lower | Distomer (Weak) |
| SR-17398 (3a) | Racemic Mixture | Indazole-3-aminocyclohexane | 368 nM | ~8x Lower | Mixed Activity |
Insight: The pure (1R,3S) enantiomer is approximately 67-fold more potent than its (1S,3R) counterpart. Using the racemic mixture (3a) dilutes the potency significantly, masking the true efficacy of the scaffold.
Case Study B: IspD Inhibitors (Antimalarial)
Target: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[2]
For the MMV008138 analog series, the stereochemical requirement is absolute. The binding pocket of P. falciparum IspD accommodates only one vector of the 1,3-disubstituted ring.
| Compound ID | Configuration | IC50 (P. falciparum IspD) | Activity Status |
| Compound 1a | (1R, 3S) | 44 nM | Highly Active |
| ent-1a | (1S, 3R) | > 10,000 nM | Inactive |
Critical Observation: In this series, the (1S,3R) isomer is essentially inert. This highlights the risk of "flat" SAR (Structure-Activity Relationship) data if early screening relies solely on racemic mixtures.
Mechanistic Visualization
The following diagram illustrates the divergent signaling outcomes and the logic of stereoselective inhibition using the ULK1 pathway as a model.
Figure 1: Mechanistic divergence of (1R,3S) vs (1S,3R) binding modes. The (1R,3S) isomer successfully engages key residues (Glu93), inhibiting the autophagy pathway, while the (1S,3R) isomer encounters steric hindrance.
Experimental Protocols
To replicate these findings or validate new analogs, the following protocols for chiral separation and biochemical assay are recommended.
Protocol A: Chiral Resolution (HPLC)
Objective: Isolate enantiopure (1R,3S) and (1S,3R) fractions from a racemic intermediate.
-
Column Selection: Immobilized polysaccharide phases (e.g., Chiralpak IA/IB or OD-H) are preferred for aminocyclohexane derivatives.
-
Mobile Phase:
-
Standard: Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Alternative (Polar): 100% Methanol with 0.1% DEA (for basic amines).
-
-
Detection: UV at 254 nm (or
of the indazole core). -
Workflow:
-
Inject 10 µL of racemic mixture (1 mg/mL).
-
Collect Peak 1 and Peak 2 separately.
-
Validation: Re-inject fractions to confirm enantiomeric excess (ee) > 98%.
-
Assignment: Use X-ray crystallography or circular dichroism (CD) to assign absolute configuration (R,S vs S,R).
-
Protocol B: ULK1 Kinase Assay (ADP-Glo™)
Objective: Determine IC50 values for isolated enantiomers.
Reagents:
-
Recombinant ULK1 enzyme (10 ng/well).
-
Substrate: ULK1-derived peptide (e.g., substrate for autophagy).
-
ATP (Ultra-pure, 10 µM).
-
ADP-Glo™ Reagent (Promega).
Steps:
-
Preparation: Dilute compounds in DMSO (serial dilution, 10 µM down to 0.1 nM).
-
Incubation: Mix 2 µL compound + 4 µL ULK1 enzyme in kinase buffer. Incubate 15 min at RT.
-
Reaction Start: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Termination: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Measure Luminescence.
-
Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.
Workflow Visualization
Figure 2: Standard workflow for resolving and validating stereoisomer potency.
References
-
Lazarus, M. B., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[3]
-
Ghavami, M., et al. (2018). "Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs." ACS Infectious Diseases, 4(1), 54–62.
-
Source:[Link]
-
- BenchChem. (2025). "Unraveling the Stereochemistry-Potency Puzzle: A Comparative Analysis of (1S,3R) and (1R,3S)
Sources
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol proper disposal procedures
This guide outlines the scientifically validated disposal procedures for (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol , a chiral
As a Senior Application Scientist, I have structured this protocol to prioritize operator safety , regulatory compliance (RCRA/EPA) , and environmental stewardship .
Chemical Profile & Hazard Characterization
Before disposal, you must understand the "Why" behind the protocols. This compound combines a basic primary amine with a secondary alcohol and a lipophilic phenyl group. This structural motif dictates its specific waste classification.
Physico-Chemical Properties & Disposal Implications [1][2][3]
| Property | Estimated Characteristic | Disposal Implication |
| Functional Group | Primary Amine ( | Corrosive / Caustic. Can cause chemical burns. Must be segregated from acids and oxidizers.[3] |
| Acidity/Basicity | Basic ( | Aqueous solutions may be classified as RCRA D002 (Corrosive) if pH |
| Physical State | Solid or Viscous Oil | Requires wide-mouth HDPE or glass containers to prevent clogging during transfer. |
| Solubility | Organic Soluble (EtOH, DMSO) | Dispose of via Organic Waste Streams . Do not pour down sink drains.[4] |
Hazard Identification (GHS) [5][6]
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (attributed to the amine).
-
H302: Harmful if swallowed (common for pharmaceutical intermediates).
-
H411: Toxic to aquatic life with long-lasting effects (due to the lipophilic phenyl/alkyl chain).
Waste Classification Strategy
Proper classification is the foundation of compliance. You must categorize this material under the correct waste stream to ensure the receiving incineration facility handles it correctly.
RCRA Waste Codes (USA)
While this specific isomer is likely not on the EPA's P-list or U-list (unless specifically designated as a commercial chemical product like nicotine), it is regulated based on characteristics :
-
D002 (Corrosivity): If the waste is an aqueous solution with pH
.[7] -
D001 (Ignitability): If dissolved in a flammable solvent (e.g., Ethanol, Acetone) with a flash point
. -
Non-Regulated (but Hazardous): If pure solid, it is often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to its toxicity and environmental impact.
Critical Directive: Always default to "Hazardous Chemical Waste" for this compound. Never treat it as general refuse.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation
-
Do Not Mix With: Strong acids (exothermic neutralization risk), oxidizers (fire risk), or aldehydes (polymerization risk).
-
Stream Selection:
-
Pure Substance: Segregate into a container for "Solid Hazardous Waste."
-
Solutions: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent.
-
Phase 2: Packaging & Containment
-
Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) is preferred for amines as glass can sometimes etch over long periods with high pH, though borosilicate glass is generally acceptable for short-term storage.
-
Transfer:
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Ethanol). Add the rinsate to the waste container , NOT the drain.
Phase 3: Labeling
Attach a hazardous waste label with the following specific details:
-
Chemical Name: (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol (Do not use abbreviations).
-
Hazards: Check "Corrosive" and "Toxic".[5]
Phase 4: Decontamination of Debris
Disposable items (gloves, weigh boats, pipette tips) contaminated with this substance must be treated as Solid Hazardous Waste .[4]
-
Protocol: Place all contaminated solids into a clear, 6-mil polyethylene bag. Seal with tape and place inside the solid waste drum.
Decision Logic for Disposal (Visualized)
The following diagram illustrates the operational workflow for disposing of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol based on its state.
Caption: Operational decision tree for segregating amino-alcohol waste streams based on physical state and solvent composition.
Emergency Spill Response
In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[1]
| Scenario | Response Protocol |
| Minor Spill (< 10 mL/g) | 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, lab coat, goggles). 3. Absorb liquid with vermiculite or sand . 4. For solids, cover with wet paper towels to prevent dust, then scoop. 5. Clean area with dilute acetic acid (vinegar) to neutralize amine residues, then water. |
| Major Spill (> 100 mL/g) | 1. Evacuate the lab immediately. 2. Call EHS/Emergency Services. 3. Do not attempt cleanup without respiratory protection (SCBA) due to potential amine vapors. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not use organic solvents (they facilitate absorption). |
References
-
US Environmental Protection Agency (EPA). (2020). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (2025).[5] 1-Amino-4-methylpentan-3-ol Safety and Hazards. National Library of Medicine.[8] Retrieved from [Link]
-
University of Tokyo. (2022).[9] Classification chart of chemically hazardous waste. Environmental Science Center.[9] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Amino-4-methylpentan-3-ol | C6H15NO | CID 54594969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. esc.u-tokyo.ac.jp [esc.u-tokyo.ac.jp]
Personal protective equipment for handling (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
[1][2]
Executive Safety Summary
Status: High-Hazard Research Chemical Primary Hazard Class: CORROSIVE (Category 1B) / ACUTE TOXICANT Immediate Action: Handle only inside a certified chemical fume hood.[1][2]
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol is a chiral amino-alcohol intermediate.[1][2] While specific toxicological data for this stereoisomer may be sparse in public registries, its functional groups (benzylic primary amine and secondary alcohol) dictate that it be treated as a severe skin and eye corrosive and a potential respiratory irritant.[1][2] The benzylic amine moiety significantly increases skin permeability and potential for systemic toxicity compared to simple aliphatic amines.[1][2]
Risk Assessment & Hazard Identification
Based on Structure-Activity Relationships (SAR) and analog data (e.g., 3-amino-3-phenylpropan-1-ol).[1][2]
| Hazard Category | GHS Classification (Inferred) | Signal Word | H-Statement |
| Skin Corrosion | Category 1B | DANGER | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Eye Damage | Category 1 | DANGER | H318: Causes serious eye damage.[1][2][3] |
| Acute Toxicity | Category 4 (Oral/Dermal) | WARNING | H302/H312: Harmful if swallowed or in contact with skin.[1][2] |
| STOT-SE | Category 3 | WARNING | H335: May cause respiratory irritation.[1][2][4] |
Critical Reactivity Note: This compound is basic.[1][2] It reacts violently with strong oxidizers, acid chlorides, and anhydrides.[1][2] It may be sensitive to carbon dioxide (carbamate formation) and should be stored under inert gas (Argon/Nitrogen).[1][2]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires an elevated protective posture.[1][2]
PPE Decision Logic
The following decision tree illustrates the required PPE based on the physical state and quantity of the material handled.
Figure 1: PPE Selection Workflow based on operational risk.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (5-8 mil) or Silver Shield® (Laminate) | Amines can permeate thin nitrile rubber.[1][2] Double gloving provides a breakthrough time buffer.[1][2] Laminate gloves are required for prolonged contact or spill cleanup.[1][2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Optional: Face Shield (8-inch) | Standard safety glasses do not seal against corrosive vapors or splashes.[1][2] A face shield protects the neck/skin from corrosive burns.[1][2] |
| Body | Poly-coated Lab Coat or Chemical Apron | Cotton lab coats absorb liquids, holding corrosives against the skin.[1][2] Poly-coating repels splashes.[1][2] |
| Respiratory | Fume Hood Only | Do not rely on N95s.[1][2] If hood containment is breached, use a full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1][2] |
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
-
Environment: Balance must be located inside the fume hood or a vented enclosure.[1][2]
-
Static Control: Use an anti-static gun or ionizer.[1][2] Amine salts and intermediates can be static-prone, leading to powder dispersal.[1][2]
-
Technique:
-
Tare the receiving vessel (with lid) before opening the stock container.
-
Immediately recap both containers. Do not leave the stock bottle open while waiting for the balance to settle.[1][2]
-
Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to storage.[1][2]
-
B. Reaction Setup (Solution State)
-
Solvent Choice: Dissolve in aprotic solvents (DCM, THF) or alcohols.[1][2] Avoid ketones (Acetone) if the primary amine is free, as it will form an imine/hemiaminal.[1][2]
-
Addition: Add the amine solution slowly to any acid or electrophile. The exotherm can be significant.[1][2]
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.[1][2] Benzylic amines can oxidize to imines or degrade upon prolonged exposure to air.[1][2]
Emergency Response & Decontamination
Spill Response Workflow
Figure 2: Immediate response protocol for spillage.[1][2]
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes .[1][2][4] Do not use solvent (ethanol/acetone) to wash skin; this enhances absorption.[1][2]
-
Eye Contact: Flush with water for 15 minutes while lifting eyelids.[1][2][4] Seek immediate ophthalmological attention.
Waste Disposal & Deactivation
Never dispose of this compound down the drain.[1][2]
-
Segregation: Collect in a waste container tagged "Basic/Alkaline Organic Waste." [1][2]
-
Compatibility: Do not mix with acidic waste streams (risk of exotherm/splatter).[1][2]
-
Deactivation (Glassware): Rinse glassware with a dilute (5%) acetic acid or citric acid solution to protonate the amine (forming a water-soluble salt), then wash with soap and water.[1][2]
-
Final Disposal: Incineration via a licensed hazardous waste contractor.[1][2]
References
-
PubChem. 1-Amino-4-methylpentan-3-ol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]
-
ECHA (European Chemicals Agency). Substance Information: Amino Alcohols.[1][2] Available at: [Link][1][2]
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2] Available at: [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
